Rivularin
描述
Structure
3D Structure
属性
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNRCWUEDWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Rivularin Flavone (Skullcapflavone I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivularin flavone (B191248), also known as Skullcapflavone I, is a naturally occurring flavonoid with significant therapeutic potential. Isolated from sources such as Scutellaria baicalensis Georgi and the marine cyanobacterium Rivularia sp., this compound has demonstrated noteworthy anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action primarily involves the modulation of key cellular signaling pathways, including the JAK/STAT and NF-κB pathways. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of this compound flavone, supported by experimental data and detailed protocols to facilitate further research and drug development.
Chemical Structure and Properties
This compound flavone is a flavone, a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. Its specific chemical identity is defined by the following properties:
-
IUPAC Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one[1]
-
Synonyms: Skullcapflavone I
-
CAS Number: 70028-59-0
-
Molecular Formula: C₁₈H₁₆O₇[1]
-
Molecular Weight: 344.32 g/mol
Table 1: Physicochemical Properties of this compound Flavone
| Property | Value |
| Melting Point | 250-253 °C |
| Appearance | Yellow powder |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, acetone, and methanol (B129727). |
Biological Activities and Quantitative Data
This compound flavone exhibits a range of biological activities that are of significant interest for therapeutic applications.
Anti-Inflammatory Activity
Anticancer Activity
The anticancer potential of this compound flavone is a key area of research. While specific IC₅₀ values for this compound flavone are not provided in the search results, studies on other flavone derivatives demonstrate their cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity (IC₅₀ in µM) of Select Flavone Derivatives Against Human Cancer Cell Lines
| Flavone Derivative | HEL (Erythroleukemia) | PC3 (Prostate Cancer) |
| Compound 6e | ~7.5 | ~9.0 |
| Compound 6b | Not specified | Not specified |
| Compound 6k | Not specified | Not specified |
| Apigenin (Control) | >20 | >20 |
| Cisplatin (Control) | ~8 | ~11 |
Data for compounds 6e, 6b, and 6k are presented to illustrate the potential potency of flavone derivatives.[3] Further research is needed to establish the specific IC₅₀ values of this compound flavone against a comprehensive panel of cancer cell lines.
Antimicrobial Activity
Flavonoids have been shown to be effective against a wide range of microorganisms. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC). Although specific MIC values for this compound flavone were not found, the data for other synthetic flavonoids highlight the potential of this class of compounds.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of a Synthetic Flavonoid (BrCl-flav) Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (MRSA) prxbio4 | 0.24 |
| S. aureus (MRSA) prxbio5 | 0.24 |
| E. faecalis prxbio8 | 31.3 |
| Haemophillus spp. prxbio13 | 0.48 |
| K. pneumoniae ATCC BAA-1705 | 125 |
This data for BrCl-flav demonstrates the potent antibacterial activity that can be achieved with flavonoid structures.[4]
Signaling Pathways
This compound flavone exerts its biological effects by modulating key intracellular signaling pathways that are central to inflammation and cancer.
Inhibition of JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Skullcapflavone I has been reported to inhibit the JAK/STAT pathway, thereby interfering with downstream signaling events that promote pathological cellular responses.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound flavone.
Inhibition of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of genes involved in inflammation, immunity, and cell survival. Skullcapflavone I has been shown to suppress the activation of the NF-κB pathway, which contributes to its anti-inflammatory properties.
Caption: Inhibition of the NF-κB signaling pathway by this compound flavone.
Experimental Protocols
Isolation and Purification of this compound Flavone
A general protocol for the isolation and purification of this compound flavone from Scutellaria baicalensis involves solvent extraction followed by chromatographic separation.
Caption: General workflow for the isolation and purification of this compound flavone.
Detailed Steps:
-
Extraction: Powdered, dried roots of Scutellaria baicalensis are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The this compound flavone is typically enriched in the chloroform fraction.[5]
-
Column Chromatography: The enriched chloroform fraction is subjected to column chromatography, for example, over silica gel or a C18 stationary phase, with a gradient elution system to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound flavone are pooled and subjected to preparative HPLC for final purification. A C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid), is commonly used.[5]
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound flavone for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 24 hours).
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cells of the desired cell line are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound flavone and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound flavone (Skullcapflavone I) is a promising natural product with a well-defined chemical structure and significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate the JAK/STAT and NF-κB signaling pathways provides a strong mechanistic basis for its observed biological activities. Further research, including comprehensive in vitro and in vivo studies to establish detailed quantitative data and pharmacokinetic profiles, is warranted to fully elucidate its therapeutic utility. The experimental protocols outlined in this guide provide a foundation for researchers to advance the understanding and application of this important flavonoid.
References
- 1. This compound (flavone) | C18H16O7 | CID 13889022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Flavonoid BrCl-Flav—An Alternative Solution to Combat ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Flavonoids from Cyanobacteria: Isolation, Quantification, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
While the term "Rivularin flavone" does not correspond to a recognized compound in scientific literature, the cyanobacterial genus Rivularia is a known producer of various bioactive secondary metabolites. This guide provides a comprehensive overview of flavonoids found in cyanobacteria, a promising and relatively underexplored source of natural products. Given the likely interest in compounds from Rivularia and related organisms, this document focuses on the broader class of flavonoids from these prokaryotic phototrophs. We will delve into their natural sources, quantitative data, detailed experimental protocols for their isolation and analysis, and their interactions with cellular signaling pathways.
Natural Sources and Quantitative Data of Cyanobacterial Flavonoids
Cyanobacteria are a diverse phylum of bacteria that obtain energy through photosynthesis. They are found in a wide range of environments, from freshwater and marine to terrestrial ecosystems. A variety of flavonoids, including flavones, flavonols, and their glycosides, have been identified in different cyanobacterial species. The production of these compounds can be influenced by environmental factors such as nutrient availability and stress conditions.[1][2]
Below is a summary of quantitative data for some flavonoids found in various cyanobacterial strains.
| Cyanobacterial Species | Flavonoid | Concentration (µg/g fresh weight, unless otherwise noted) | Reference |
| Microcheate tenera | Rutin | 29.4 ± 0.7 | [1] |
| Nostoc ellipsosporum | Quercetin (B1663063) | 23.8 ± 1.03 | [1] |
| Mastigocladus laminosus | Rutin | 13.4 ± 0.4 | [1] |
| Limnothrix obliqueacuminata | Quercetin | 12.4 ± 0.43 | [1] |
| Anabaena doliolum | Rutin | 12.8 ± 0.41 | [1] |
| Calothrix geitonos | Rutin | 12.0 ± 0.4 | [1] |
| Leptolyngbya sp. | Apigenin | 0.4 ± 0.02 mg/g | [1] |
| Leptolyngbya sp. | Naringenin | 4.1 ± 0.01 mg/g | [1] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of flavonoids from cyanobacterial biomass.
A common method for extracting flavonoids from cyanobacteria involves solvent extraction.
Protocol: Methanolic Extraction of Flavonoids
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Biomass Harvesting: Harvest cyanobacterial biomass by centrifugation or filtration.
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Lyophilization: Freeze-dry the biomass to remove water.
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Extraction:
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Suspend the dried biomass in 80% methanol (B129727) (e.g., 1 g of biomass in 20 mL of methanol).
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Sonciate the suspension for 30 minutes in an ultrasonic bath.
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Centrifuge the mixture at 10,000 x g for 15 minutes.
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Collect the supernatant.
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Repeat the extraction process with the pellet two more times.
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Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator.
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Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or DMSO) for further analysis.
The aluminum chloride colorimetric method is a widely used spectrophotometric assay for the determination of total flavonoid content.
Protocol: Aluminum Chloride Colorimetric Assay
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Reagent Preparation:
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10% (w/v) Aluminum chloride (AlCl₃) solution.
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1 M Potassium acetate (B1210297) (CH₃COOK) solution.
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Quercetin standard solutions of known concentrations.
-
-
Assay Procedure:
-
To 0.5 mL of the cyanobacterial extract, add 1.5 mL of 95% ethanol, 0.1 mL of 10% AlCl₃, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Measure the absorbance at 415 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using the quercetin solutions.
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Express the total flavonoid content as quercetin equivalents (µg QE/g of extract).
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HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the standard method for the separation, identification, and quantification of individual flavonoids.[3][4][5][6][7]
Protocol: HPLC-DAD Analysis of Flavonoids
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Sample Preparation: Filter the reconstituted cyanobacterial extract through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-80% B; 40-45 min, 80-10% B; 45-50 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-array detector scanning from 200 to 400 nm. Monitor at specific wavelengths for different flavonoid classes (e.g., ~280 nm for flavanones and ~340 nm for flavones and flavonols).
-
-
Identification and Quantification:
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Identify individual flavonoids by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantify the identified flavonoids by creating calibration curves with known concentrations of the standards.
-
Signaling Pathways Modulated by Flavonoids
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific effects of many cyanobacterial flavonoids are still under investigation, the general mechanisms of action for flavonoids are well-documented and are likely to be conserved. These pathways are critical in processes such as inflammation, cell proliferation, and apoptosis.[8][9]
Key Signaling Pathways:
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NF-κB Signaling Pathway: Many flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[9] Inhibition of NF-κB can lead to a downregulation of pro-inflammatory cytokines and enzymes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate the activity of different MAPKs, such as ERK, JNK, and p38, thereby influencing cell fate.[8]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that promotes cell growth and inhibits apoptosis. Some flavonoids have been shown to inhibit this pathway in cancer cells, leading to cell cycle arrest and apoptosis.[8]
Visualizations
References
- 1. Insight into Potential Anticancer Activity of Algal Flavonoids: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties and polyphenolic content in terrestrial cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perm.ug.edu.pl [perm.ug.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Biosynthesis of Sesquiterpene Lactones in Leptocarpha rivularis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Case of "Rivularin" and the Prominence of Sesquiterpene Lactones
The study of the secondary metabolites of Leptocarpha rivularis, a plant native to Chile, has garnered significant interest for its potential therapeutic applications. While the term "this compound" has been peripherally mentioned in some literature as a minor constituent of this plant, extensive research has not yet characterized its specific structure or biosynthetic pathway. The name "this compound" is also associated with a variety of other compounds from different organisms, such as brominated indole (B1671886) derivatives and flavones, leading to potential ambiguity.
Conversely, a substantial body of research has firmly established that the predominant and bioactive secondary metabolites in Leptocarpha rivularis are sesquiterpene lactones, with leptocarpin being a major and well-studied example.[1][2][3] This guide will, therefore, focus on the biosynthesis of these significant compounds, providing a comprehensive overview of the current understanding of their formation within the Asteraceae family, to which Leptocarpha rivularis belongs.
The Biosynthetic Pathway of Sesquiterpene Lactones in Asteraceae
The biosynthesis of sesquiterpene lactones is a complex process that begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.
The subsequent key steps in the formation of sesquiterpene lactones are as follows:
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Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate. This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPS).
-
Cyclization of FPP: The linear FPP molecule undergoes cyclization to form a diverse array of sesquiterpene skeletons. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). In the case of many sesquiterpene lactones found in the Asteraceae family, the initial cyclization product is often a germacrene, such as germacrene A.[4][5]
-
Oxidative Modifications: The newly formed sesquiterpene hydrocarbon backbone is then subjected to a series of oxidative modifications, primarily hydroxylation reactions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). These hydroxylations provide the functional groups necessary for the subsequent lactonization.
-
Lactone Ring Formation: The final and defining step in the biosynthesis of sesquiterpene lactones is the formation of the characteristic lactone ring. This is achieved through the oxidation of a hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). The specific enzymes involved in this final step are not yet fully elucidated for all sesquiterpene lactones but are believed to involve dehydrogenases and other oxidoreductases.
Diagram of the General Biosynthetic Pathway of Sesquiterpene Lactones
Caption: Generalized biosynthetic pathway of sesquiterpene lactones in Asteraceae.
Quantitative Data on Sesquiterpene Lactones in Leptocarpha rivularis
While detailed enzymatic data for the specific biosynthetic pathway in Leptocarpha rivularis is not yet available, several studies have quantified the yield of major sesquiterpene lactones from the plant material. This data is crucial for understanding the metabolic capacity of the plant and for potential drug development applications.
| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |
| Leptocarpin | Aerial parts | Not specified | ~0.1% | [3] |
| Ovatifolin | Aerial parts | Not specified | 0.00066% (from fresh parts) | [6] |
Experimental Protocols
Isolation and Purification of Sesquiterpene Lactones from Leptocarpha rivularis
The following is a generalized protocol based on common phytochemical extraction and isolation techniques for sesquiterpene lactones.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves, stems, and flowers) of Leptocarpha rivularis.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Perform a sequential extraction of the powdered plant material with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (B109758) (DCM), and then ethyl acetate (B1210297) (EtOAc).
-
For each solvent, macerate the plant material for a period of 24-48 hours with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
3. Chromatographic Separation:
-
Subject the crude extracts to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool fractions with similar TLC profiles.
4. Purification:
-
Further purify the pooled fractions using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual compounds.
5. Structural Elucidation:
-
Determine the chemical structure of the isolated compounds using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry.
-
Diagram of Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of sesquiterpene lactones.
Conclusion and Future Directions
The biosynthesis of sesquiterpene lactones in Leptocarpha rivularis represents a promising area of research for the discovery and development of new therapeutic agents. While the general pathway is understood within the Asteraceae family, further studies are needed to elucidate the specific enzymes and regulatory mechanisms involved in this particular species. Future research efforts could focus on:
-
Transcriptome and Genome Sequencing: To identify the genes encoding the biosynthetic enzymes, such as sesquiterpene synthases and cytochrome P450s.
-
Enzyme Characterization: In vitro and in vivo characterization of the identified enzymes to confirm their function in the biosynthetic pathway.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to enhance the production of desired sesquiterpene lactones in Leptocarpha rivularis or through heterologous expression in microbial systems.
By continuing to unravel the complexities of secondary metabolism in Leptocarpha rivularis, the scientific community can pave the way for the sustainable production of valuable bioactive compounds.
References
- 1. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leptocarpin | C20H26O6 | CID 5838160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hierbapalonegro.com [hierbapalonegro.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic and Mechanistic Insights into Rivularin Flavone and its Analogs: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Rivularin flavone (B191248), a methoxy-substituted flavone, belongs to this important class of natural products. Understanding the structural and electronic properties of this compound flavone through spectroscopic analysis is crucial for its identification, characterization, and the exploration of its therapeutic potential. This technical guide presents a summary of the expected spectroscopic data (NMR, MS, UV-Vis) for this compound flavone, detailed experimental protocols for acquiring such data, and an overview of a key signaling pathway modulated by flavonoids.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound flavone, derived from the analysis of structurally similar flavonoids and general principles of flavonoid spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Flavone (in DMSO-d₆)
| Position | Predicted δC (ppm) | Predicted δH (ppm, mult., J in Hz) |
| C-Ring | ||
| 2 | 163.5 | - |
| 3 | 105.0 | 6.95 (s) |
| 4 | 182.0 | - |
| A-Ring | ||
| 4a | 105.5 | - |
| 5 | 157.0 | - |
| 5-OH | - | 12.8 (s) |
| 6 | 90.5 | 6.50 (s) |
| 7 | 158.5 | - |
| 7-OCH₃ | - | 3.90 (s) |
| 8 | 128.0 | - |
| 8-OCH₃ | - | 3.95 (s) |
| 8a | 152.0 | - |
| B-Ring | ||
| 1' | 115.0 | - |
| 2' | 156.0 | - |
| 2'-OH | - | 9.80 (s, br) |
| 3' | 110.0 | 6.80 (d, J=8.0) |
| 4' | 130.0 | 7.30 (t, J=8.0) |
| 5' | 119.0 | 6.85 (t, J=8.0) |
| 6' | 120.0 | 7.10 (d, J=8.0) |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). The predicted values are based on published data for similar flavonoid structures and may vary depending on the solvent and experimental conditions.[1][2][3][4][5]
Mass Spectrometry (MS)
Mass spectrometry of flavonoids typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, most notably from retro-Diels-Alder (RDA) cleavage of the C-ring, which provides information about the substitution patterns on the A and B rings.[6][7][8][9]
Table 2: Predicted Mass Spectrometry Data for this compound Flavone
| Parameter | Predicted Value |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.31 g/mol |
| ESI-MS (Positive Mode) | |
| [M+H]⁺ | m/z 345.0974 |
| ESI-MS/MS of [M+H]⁺ | |
| Major Fragments | Loss of CH₃ (m/z 330), Loss of CO (m/z 317), RDA fragments |
| ESI-MS (Negative Mode) | |
| [M-H]⁻ | m/z 343.0818 |
| ESI-MS/MS of [M-H]⁻ | |
| Major Fragments | Loss of CH₃ (m/z 328), RDA fragments |
UV-Visible Spectroscopy
The UV-Vis spectrum of a flavone in a solvent like methanol (B129727) typically shows two main absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and C-ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring).[10][11]
Table 3: Predicted UV-Visible Absorption Maxima for this compound Flavone in Methanol
| Band | Predicted λmax (nm) | Associated Structural Moiety |
| Band I | ~335 nm | B-ring cinnamoyl system |
| Band II | ~270 nm | A-ring benzoyl system |
Experimental Protocols
The following are detailed, standard protocols for the spectroscopic analysis of flavonoids like this compound flavone.
NMR Spectroscopy
-
Sample Preparation: Dissolve 3-5 mg of the purified flavone in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 300 K).
-
Use a spectral width of approximately 16 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: To aid in structure elucidation, perform standard 2D NMR experiments, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.[13]
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the flavone in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.[14][15]
-
Chromatography:
-
System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Employ a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[14]
-
Mobile Phase: Use a gradient elution with two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient might be: 5% B to 95% B over 15 minutes.[15]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Injection Volume: Inject 1-5 µL of the sample.
-
-
Mass Spectrometry:
-
Ion Source: Use an Electrospray Ionization (ESI) source, operating in both positive and negative ion modes.
-
Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[16]
-
MS Scan: Acquire full scan mass spectra over a range of m/z 100-1000.
-
MS/MS Fragmentation: Perform data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan, or targeted MS/MS on the expected molecular ion. Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.[6]
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the flavone in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λmax.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Scan the sample from approximately 200 to 500 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Analysis with Shift Reagents (Optional): To gain further structural information, spectra can be recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) which cause characteristic shifts in the absorption bands depending on the positions of hydroxyl groups.
Biological Activity and Signaling Pathways
Flavonoids are well-documented modulators of various cellular signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a prominent mechanism underlying their anti-inflammatory and anticancer effects.[17][18][19]
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[20][21] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[19][21]
Many flavonoids have been shown to inhibit the NF-κB pathway at multiple points. They can suppress the activation of the IKK complex, inhibit the phosphorylation and degradation of IκB, and consequently prevent the nuclear translocation and DNA binding of NF-κB.[20][22] This inhibitory action contributes significantly to the health benefits associated with dietary flavonoid intake.
Visualization of NF-κB Inhibition by Flavonoids
Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.
Conclusion
While specific experimental data for this compound flavone remains elusive in the surveyed literature, this guide provides a robust framework for its characterization based on the well-established spectroscopic properties of the flavone class. The detailed protocols offer a clear path for obtaining the necessary NMR, MS, and UV-Vis data. Furthermore, the elucidation of how flavonoids, as a class, interact with key cellular signaling pathways like NF-κB, underscores the importance of such detailed structural analysis in the broader context of drug discovery and development. Future work should focus on the isolation and complete spectroscopic characterization of this compound flavone to confirm these predictions and further explore its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C‐NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. protocols.io [protocols.io]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. globalsciencebooks.info [globalsciencebooks.info]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Leptocarpha rivularis Extracts
Introduction: Extracts from Leptocarpha rivularis, a Chilean shrub known as "palo negro," have demonstrated significant biological activity, attracting interest from researchers and drug development professionals.[1][2] Historically used in folk medicine by the Mapuche people, these extracts are rich in bioactive compounds, including sesquiterpene lactones and flavonoids.[1][3] While the name "Rivularin" refers to a specific sesquiterpene lactone found in the plant, the overall therapeutic potential is attributed to a complex mixture of constituents, including leptocarpine, flavonoids, and other phenolic compounds.[1][2][3] This guide provides a detailed overview of the antioxidant, anticancer, and anti-inflammatory activities of these extracts, outlining experimental methodologies and exploring the implicated signaling pathways.
Quantitative Data on Biological Activities
The biological efficacy of Leptocarpha rivularis extracts has been quantified through various in vitro assays. The primary activities observed are antioxidant and cytotoxic (anticancer) effects, which vary depending on the solvent used for extraction, indicating a polarity-dependent distribution of active compounds.[2]
Table 1.1: Antioxidant Activity of L. rivularis Flower Extracts
| Assay Type | Extract Solvent | Activity Measurement | Reference Compound | Source |
| DPPH | Dichloromethane (DCM) | Most active extract | Trolox | [2] |
| FRAP | DCM, Ethyl Acetate, Ethanol | Higher activity than controls | - | [2] |
| TRAP | Dichloromethane (DCM) | High activity | Gallic Acid, BHT | [2] |
| ORAC | Dichloromethane (DCM) | High activity | Trolox | [2] |
| Total Phenols | Hydroethanolic Extract | 5.09 g% | - | [3] |
| Total Flavones | Hydroethanolic Extract | 0.35 g% | - | [3] |
DPPH: 2,2-diphenyl-1-picryl-hydrazyl-hydrate; FRAP: Ferric Reducing Antioxidant Potential; TRAP: Total Reactive Antioxidant Properties; ORAC: Oxygen Radical Absorbance Capacity.
Table 1.2: Anticancer Activity of L. rivularis Extracts
| Cell Line | Extract Type / Compound | Assay | Key Finding | Source |
| HeLa (Cervical) | Micropropagated Plant Extract | Resazurin (B115843) | Significant decrease in cell viability | [1][4] |
| HT-29 (Colon) | n-Hexane, DCM, AcOEt Extracts | Sulforhodamine B (SRB) | Reduced cell viability, induced apoptosis | [2] |
| PC-3 (Prostate) | n-Hexane, DCM, AcOEt Extracts | Sulforhodamine B (SRB) | Reduced cell viability, induced apoptosis | [2] |
| MCF-7 (Breast) | n-Hexane, DCM, AcOEt Extracts | Sulforhodamine B (SRB) | Reduced cell viability, induced apoptosis | [2] |
| HEK-293 (Normal) | n-Hexane, DCM, AcOEt Extracts | Sulforhodamine B (SRB) | Less pronounced effect (selectivity for tumor cells) | [2] |
Experimental Protocols
The evaluation of Leptocarpha rivularis extracts involves a series of standardized protocols to determine their phytochemical composition and biological effects.
Extraction and Phytochemical Analysis
Bioactive compounds are isolated from plant material using solvent-based extraction techniques.
-
Soxhlet Extraction : This is a common method for extracting compounds from solid material. Plant material (e.g., dried flowers) is placed in a thimble, and a solvent (e.g., n-hexane, dichloromethane, ethyl acetate, or ethanol) is heated, vaporized, condensed, and allowed to drip back through the sample, efficiently extracting compounds of corresponding polarity.[3]
-
Chromatographic Analysis (GC/MS) : To identify the specific chemical constituents, the most active extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC/MS). This technique separates volatile and semi-volatile compounds in a sample and provides mass spectra to aid in their identification.[2] High-Performance Liquid Chromatography (HPLC) is also used, particularly for identifying phenolic compounds like rutin (B1680289) and apigenin-7-O-glucoside.[3]
Antioxidant Capacity Assays
These assays measure the ability of the extracts to neutralize free radicals.
-
DPPH Radical Scavenging Assay : This method measures the ability of an antioxidant to donate an electron and decolorize a methanol (B129727) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The change in absorbance is measured spectrophotometrically.[2][3]
-
Ferric Reducing Antioxidant Power (FRAP) Assay : This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. The intense blue color of the ferrous complex is monitored via absorbance.[2][3]
Cytotoxicity and Anticancer Assays
These protocols assess the effect of the extracts on cancer cell viability and proliferation.
-
Resazurin Assay : This colorimetric assay measures cell viability through the metabolic capacity of cells. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.[1]
-
Sulforhodamine B (SRB) Assay : The SRB assay is used to measure drug-induced cytotoxicity. It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a microtiter plate. The amount of bound dye is proportional to the total cellular protein mass, which is related to the cell number.[2]
-
Gene Expression Analysis : To understand the mechanism of action, changes in gene expression in treated cells are measured. After treating cells (e.g., HeLa cells) with the extract, RNA is extracted, and quantitative PCR (qPCR) is performed to measure the expression levels of target genes, such as the inflammatory cytokine IL-6 and matrix metalloproteinase mmp2, which are associated with cancer progression.[1][4]
Signaling Pathways and Mechanisms of Action
Flavonoids and other bioactive compounds found in plant extracts exert their effects by modulating key cellular signaling pathways. While the specific pathways targeted by L. rivularis extracts are still under full investigation, the known anti-inflammatory and anticancer activities of flavonoids point to the inhibition of pro-inflammatory and pro-survival pathways like NF-κB and MAPKs.
Anti-Inflammatory Signaling
Chronic inflammation is a key driver of many diseases. Flavonoids are known to suppress inflammatory responses by inhibiting central signaling cascades. The extract's ability to reduce the expression of IL-6 suggests an anti-inflammatory mechanism.[1][4]
Caption: Putative inhibition of the NF-κB inflammatory pathway by flavonoids.
Apoptosis Induction in Cancer Cells
The anticancer activity of L. rivularis extracts is associated with the induction of apoptosis (programmed cell death).[2] This is evidenced by changes in cell morphology and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[2] Flavonoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Caption: General experimental workflow for screening plant extracts.
Nrf2 Antioxidant Response Pathway
Flavones are well-documented activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[5] This pathway is the master regulator of the cellular antioxidant defense system. Activation of Nrf2 by flavones leads to the transcription of numerous cytoprotective genes, which could explain the potent antioxidant effects observed in L. rivularis extracts.
Caption: Flavone-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Rivularin A: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – [Date] – Rivularin A, a hexabrominated bisindole alkaloid of marine origin, is emerging as a compound of significant interest for the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of the current state of knowledge on this compound A, with a focus on its potential therapeutic applications, for researchers, scientists, and professionals in drug development.
Introduction to this compound A
This compound A is a halogenated indole (B1671886) alkaloid with the chemical formula C₁₆H₆Br₆N₂. Its structure, 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole, is characterized by two indole rings linked by a nitrogen-carbon bond and extensively substituted with bromine atoms. This high degree of halogenation is a common feature among marine natural products and often contributes to their potent biological activity. While the total synthesis of (±)-Rivularin A has been successfully achieved, research into its biological effects is still in its nascent stages. This document aims to consolidate the available information and outline future directions for research and development.
Potential Therapeutic Applications
Direct experimental evidence for the therapeutic applications of this compound A is currently limited. However, based on the known biological activities of its structural class—bisindole alkaloids from marine sources, particularly cyanobacteria of the genus Rivularia—several potential therapeutic avenues can be explored.
Anti-inflammatory Activity
A key promising application for this compound A lies in its potential as an anti-inflammatory agent. Scientific reviews have highlighted the existence of anti-inflammatory bis-bromoindoles isolated from Rivularia sp.[1]. Although this compound A is not explicitly named in these reviews, its structural similarity strongly suggests it may possess similar properties. The proposed mechanism for related compounds involves the modulation of inflammatory pathways, though the precise targets of this compound A are yet to be identified.
Anticancer Potential
Bisindole alkaloids are a well-established class of compounds with significant cytotoxic and antiproliferative activities against various cancer cell lines. While the anticancer properties of a similarly named sesquiterpene lactone, "this compound," from the plant Leptocarpha rivularis have been documented, it is crucial to distinguish this from the hexabrominated bisindole, this compound A. The potential of this compound A as an anticancer agent is inferred from the broader family of marine bisindoles, which are known to induce apoptosis and inhibit tumor cell growth. Further investigation is warranted to determine the specific efficacy and mechanism of action of this compound A in this context.
Antiprotozoal Activity
Preliminary studies on extracts from the cyanobacterium Rivularia biasolettiana have demonstrated notable activity against parasitic protozoa. While the specific bioactive constituent responsible for this effect was not identified as this compound A, the finding points to the potential of compounds from this genus in the development of novel antiparasitic drugs. Given its origin, this compound A should be investigated for its activity against a range of protozoan pathogens.
Quantitative Data
As of the current date, specific quantitative data on the biological activity of this compound A (e.g., IC₅₀ or EC₅₀ values) from peer-reviewed studies are not available. The following table summarizes the known information regarding its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₆Br₆N₂ | PubChem |
| Molecular Weight | 705.66 g/mol | PubChem |
| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole | PubChem |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound A are not yet published. However, based on standard methodologies for assessing the potential therapeutic applications discussed, the following protocols are proposed for future research.
General Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the initial screening of this compound A for its potential therapeutic activities.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Flavones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the in vitro mechanism of action for a compound explicitly named "Rivularin flavone (B191248)." The compound name "this compound" is associated with a sterol from the cyanobacterium Rivularia sp., while "this compound (flavone)" is listed with the molecular formula C18H16O7 in chemical databases but lacks associated mechanistic studies.[1] Therefore, this guide provides a comprehensive overview of the well-documented in vitro mechanisms of action for the flavone class of compounds, to which this compound flavone belongs. The data, protocols, and pathways described herein are based on studies of representative, well-researched flavones and serve as a foundational guide for investigating novel flavone compounds.
Executive Summary
Flavones, a major subclass of flavonoids, are polyphenolic compounds found abundantly in plants.[2][3] They have garnered significant scientific interest for their broad range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects.[4][5][6] In vitro studies have revealed that flavones exert their cellular effects by modulating a multitude of molecular targets and signaling pathways. The primary mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest at critical checkpoints, and the inhibition of key signaling cascades that govern cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[7][8][9] This guide details these core mechanisms, provides quantitative data from representative flavones, outlines common experimental protocols, and visualizes the key cellular pathways involved.
Data on In Vitro Bioactivities of Representative Flavones
The biological effects of flavones are often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which vary depending on the specific flavone, the cell line, and the assay conditions. The following tables summarize quantitative data for several well-studied flavones and their derivatives, illustrating their potency in various in vitro models.
Table 1: Anticancer and Cytotoxic Activities of Selected Flavones
| Flavone/Derivative | Cell Line(s) | Bioactivity | Assay | Reference(s) |
|---|---|---|---|---|
| L86-8275 | Breast & Lung Carcinoma | GI50: 25-160 nM | Dye Reduction | [10] |
| M14 | HCT116 (Colon Carcinoma) | IC50: 4.5 ± 0.2 µM | Not Specified | [11] |
| 15f (Hydroxy 4-thioflavone) | T-47D (Breast Cancer) | GI50: 0.03 µM | Not Specified | [12] |
| 15f (Hydroxy 4-thioflavone) | MCF-7 (Breast Cancer) | GI50: 0.18 µM | Not Specified | [12] |
| Epigallocatechin gallate | A2780 (Ovarian Cancer) | IC50: 2.5 µM | Alamar Blue | [13] |
| Epicatechin gallate | HH450 (Ovarian Cancer) | IC50: 28.95 µM | Cell Counting |[13] |
Table 2: Enzyme Inhibitory Activities of Selected Flavones
| Flavone/Derivative | Target Enzyme | Bioactivity | Reference(s) |
|---|---|---|---|
| Chrysin | Cytochrome P450 3A4 (CYP3A4) | IC50: 2.5 ± 0.6 µM | [14] |
| M17 | Xanthine Oxidase (XOD) | IC50: 0.8 ± 0.1 µM | [11] |
| M13 | Xanthine Oxidase (XOD) | IC50: 0.9 ± 0.2 µM | [11] |
| M5 | Superoxide Dismutase (SOD) | IC50: 31.5 ± 0.5 µM | [11] |
| Flavopiridol (L86-8275) | CDK4-cyclin D1 | K_iapp_: 65 nM |[15] |
Core Mechanisms of Action and Experimental Protocols
Induction of Apoptosis
A primary anticancer mechanism of flavones is the induction of apoptosis, or programmed cell death.[16][17] Flavones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
-
Intrinsic Pathway: Flavones modulate the balance of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bax, Bak).[16] This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c. Cytochrome c then binds with APAF-1 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.[16][18]
-
Extrinsic Pathway: This pathway is initiated by the binding of ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[16] Some flavones can sensitize cells to these signals, leading to the activation of caspase-8, which in turn can directly activate executioner caspases.[16]
Experimental Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (binds Annexin V) while maintaining membrane integrity (excluding PI).
-
Caspase Activity Assays: Fluorometric or colorimetric assays measure the activity of key caspases (e.g., -3, -8, -9) using specific peptide substrates that release a detectable molecule upon cleavage.
-
Western Blot Analysis: Detects changes in the expression levels of key apoptotic proteins. Antibodies are used to probe for Bcl-2 family members, cytochrome c in the cytoplasm, and the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[7]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]
Cell Cycle Arrest
Flavones can inhibit cancer cell proliferation by inducing arrest at the G1/S or G2/M checkpoints of the cell cycle.[9][10] This prevents cells from replicating damaged DNA and can precede apoptosis.
-
G1 Arrest: Often mediated by the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK4, and the upregulation of CDK inhibitors such as p21 and p27.[15][19] This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping the E2F transcription factor sequestered and blocking entry into the S phase.
-
G2/M Arrest: Involves the inhibition of the CDK1/Cyclin B1 complex, which is crucial for entry into mitosis. Flavones can modulate upstream regulators like the Cdc25c phosphatase.[7][10]
Experimental Protocols:
-
Cell Cycle Analysis by Flow Cytometry: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis: Used to measure the expression levels of key cell cycle regulatory proteins, including cyclins (D1, B1), CDKs (CDK1, CDK4), and CDK inhibitors (p21, p27).
Modulation of Pro-Survival Signaling Pathways
Many flavones exert their effects by inhibiting critical intracellular signaling pathways that are often hyperactivated in cancer cells, promoting their growth and survival.[8][20]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Flavones have been shown to inhibit phosphoinositide 3-kinase (PI3K) or its downstream effector Akt.[7] Inhibition of this pathway can decrease the phosphorylation (and activation) of mTOR, leading to reduced protein synthesis, induction of autophagy, and apoptosis.[7] Molecular docking studies suggest some flavones bind directly to the ATP-binding pocket of PI3K.[7]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) regulate cellular responses to a wide range of stimuli. Flavones can differentially modulate these pathways. For instance, inhibition of the pro-proliferative ERK pathway and activation of the pro-apoptotic JNK and p38 pathways are common mechanisms.[21][22]
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. Flavones can inhibit NF-κB activation, thereby downregulating anti-apoptotic proteins and pro-inflammatory cytokines.[23][24]
Experimental Protocols:
-
Western Blot Analysis: This is the primary method used to assess the status of signaling pathways. Phospho-specific antibodies are used to detect the activated forms of key kinases (e.g., p-Akt, p-mTOR, p-ERK). A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
-
Kinase Assays: In vitro enzymatic assays can be performed using recombinant kinases and specific substrates to directly measure the inhibitory effect of a flavone on a particular kinase's activity.
-
Reporter Gene Assays: To measure the activity of transcription factors like NF-κB, cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. A decrease in reporter activity upon flavone treatment indicates inhibition of the pathway.
Other Relevant In Vitro Mechanisms
-
Antioxidant Activity: Flavones can act as antioxidants through direct radical scavenging or by modulating cellular antioxidant systems.[4][25] However, in cancer cells, some flavones can act as pro-oxidants, increasing reactive oxygen species (ROS) to levels that trigger apoptotic cell death.[4]
-
Protocol (DPPH Assay): A common method to assess radical scavenging. The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant. The change is measured spectrophotometrically.
-
-
Anti-inflammatory Activity: Flavones inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[23][24] This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), frequently through the inhibition of the NF-κB pathway.[23][24]
-
Protocol (Griess Assay): Measures nitrite (B80452) (a stable product of NO) in cell culture supernatants from macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
-
Enzyme Inhibition: Beyond signaling kinases, flavones can inhibit a variety of other enzymes, including cytochrome P450 enzymes (e.g., CYP3A4), which has implications for drug metabolism and potential drug-drug interactions.[14][26]
Conclusion
The in vitro mechanism of action of flavones is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the targeted inhibition of critical cell signaling pathways. While specific activities and potencies vary between individual flavone structures, the general mechanisms outlined in this guide provide a robust framework for the study of new compounds like this compound flavone. A systematic approach, beginning with broad cytotoxicity screening followed by detailed mechanistic assays focused on apoptosis, cell cycle progression, and key signaling pathways, will be crucial in elucidating the precise biological function and therapeutic potential of any novel flavone.
References
- 1. This compound (flavone) | C18H16O7 | CID 13889022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. researchgate.net [researchgate.net]
- 15. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis by flavones, flavonols (3-hydroxyflavones) and isoprenoid-substituted flavonoids in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potential of flavonoids as anti-inflammatory agents: modulation of pro-inflammatory gene expression and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction of Rivularin A from Cyanobacteria Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A, a potent bromoindole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound A from cyanobacterial cultures, specifically adapted from methodologies established for similar indole (B1671886) alkaloids isolated from the Calothrix genus, a closely related cyanobacterium. The provided protocols and data are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising bioactive compound.
Data Presentation: Quantitative Analysis of Indole Alkaloid Extraction
The efficiency of secondary metabolite extraction from cyanobacteria is highly dependent on the solvent system employed. While specific quantitative data for this compound A extraction is not extensively published, the following table summarizes typical yields for related indole alkaloids from cyanobacterial biomass, offering a comparative overview of solvent efficacy.
| Solvent System | Extraction Method | Yield of Indole Alkaloids (% of dry weight) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) followed by Ethyl acetate (B1210297) (EtOAc) | Soxhlet Extraction | Low (specific yield not provided) | [1] |
| Methanol (B129727) | Maceration | 0.00037% (for a specific bromoindole) | Adapted from sponge extraction[2] |
| Dichloromethane:Methanol (1:1) | Maceration & Chromatography | Not specified, but sufficient for isolation | [3] |
| Aqueous solutions of organic acids (e.g., Lactic, Malic, Pyruvic) | Ultrasound-Assisted Extraction | 11-14% (total alkaloids from a plant source) | [4] |
Note: The yields of specific natural products can vary significantly based on the cyanobacterial strain, culture conditions, and the precise extraction and purification methodology employed. The data from plant sources using ultrasound-assisted extraction suggest that modern extraction techniques could significantly improve yields.
Experimental Protocols
Culturing of Cyanobacteria
A suitable strain of Rivularia or a related genus known to produce bromoindoles, such as Calothrix, should be cultured under optimal conditions for biomass production and secondary metabolite expression.
-
Medium: Use a standard cyanobacterial growth medium (e.g., BG-11).
-
Light: Provide a suitable light intensity and photoperiod (e.g., 16:8 hour light:dark cycle).
-
Temperature: Maintain a constant temperature appropriate for the specific strain (e.g., 25°C).
-
Aeration: Ensure adequate aeration to support robust growth.
-
Harvesting: Harvest the cyanobacterial biomass during the late exponential or stationary growth phase, as this is often when secondary metabolite production is maximal. The biomass can be collected by centrifugation or filtration.
Extraction of this compound A (Adapted from Calothrixin Isolation)
This protocol is adapted from the established method for the isolation of calothrixins, structurally related indole alkaloids.[1]
Materials:
-
Lyophilized (freeze-dried) cyanobacterial biomass
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
-
Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system for final purification
Procedure:
-
Lyophilization: Freeze-dry the harvested cyanobacterial biomass to remove all water.
-
Initial Extraction (DMSO):
-
Place the lyophilized biomass in a cellulose (B213188) thimble.
-
Perform a Soxhlet extraction with DMSO to extract a broad range of metabolites.
-
-
Secondary Extraction (Ethyl Acetate):
-
Following the DMSO extraction, air-dry the biomass.
-
Perform a second Soxhlet extraction on the same biomass using ethyl acetate to extract less polar compounds, including many indole alkaloids.[1]
-
-
Concentration:
-
Combine the ethyl acetate extracts.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol) to fractionate the components.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing compounds with the characteristic UV absorbance of indole alkaloids.
-
HPLC Purification: Pool the fractions containing the target compound and perform final purification using reversed-phase HPLC to obtain pure this compound A.
-
Visualizations
Experimental Workflow for this compound A Extraction
Caption: Workflow for the extraction and purification of this compound A.
Hypothetical Signaling Pathway for this compound A's Bioactivity
Given that specific signaling pathway details for this compound A are not yet elucidated, this diagram illustrates a plausible mechanism of action based on the known activities of related cyanobacterial indole alkaloids like the calothrixins, which have been shown to inhibit DNA replication and RNA polymerase.[5]
Caption: Hypothetical mechanism of action for this compound A.
References
- 1. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents [mdpi.com]
- 5. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Total Synthesis of Rivularin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rivularin A is a marine alkaloid that has garnered significant interest due to its unique chemical structure and potential biological activity. This document provides a detailed overview of the first total synthesis of (±)-Rivularin A, as reported by Tokushige and Abe. The methodology hinges on a novel formal umpolung strategy for the construction of the key C3–N1' bisindoline skeleton, followed by a biomimetic late-stage tribromination. This approach offers a concise and efficient route to this complex natural product.
Overall Synthetic Strategy
The total synthesis of (±)-Rivularin A can be conceptually divided into two main stages:
-
Synthesis of the C3–N1' Bisindoline Core: This stage involves the coupling of an indole (B1671886) and an indoline (B122111) derivative through a formal umpolung strategy. This key step establishes the central bisindole linkage of the natural product.
-
Late-Stage Functionalization: The bisindoline intermediate undergoes a biomimetic tribromination to install the three bromine atoms present in the final structure of this compound A.
The overall workflow of the synthesis is depicted below.
Caption: Overall workflow for the total synthesis of (±)-Rivularin A.
Data Presentation: Summary of Key Reactions
The following table summarizes the quantitative data for the key steps in the total synthesis of (±)-Rivularin A.
| Step No. | Reaction | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | C3–N1' Bisindoline Formation | Indole, N-Boc-indoline | 1. n-BuLi, THF, -78 °C2. CBrCl3, -78 °C to rt | C3–N1' Bisindoline Intermediate | 85 |
| 2 | Biomimetic Tribromination | C3–N1' Bisindoline Intermediate | N-Bromosuccinimide (NBS) (3.0 equiv), CH2Cl2, 0 °C to rt | (±)-Rivularin A | 76 |
Experimental Protocols
Step 1: Synthesis of the C3–N1' Bisindoline Intermediate
This protocol describes the formation of the key bisindoline core structure via a formal umpolung strategy.
Materials:
-
Indole
-
N-Boc-indoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromotrichloromethane (CBrCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of indole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-indoline (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
After stirring for 1 hour at -78 °C, add CBrCl₃ (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the C3–N1' bisindoline intermediate.
Caption: Key transformation for the synthesis of the bisindoline intermediate.
Step 2: Biomimetic Tribromination to (±)-Rivularin A
This protocol details the final bromination step to yield the target natural product.
Materials:
-
C3–N1' Bisindoline Intermediate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the C3–N1' bisindoline intermediate (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere.
-
Add NBS (3.0 equiv) portion-wise to the solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (±)-Rivularin A.
Caption: The final biomimetic tribromination step to yield (±)-Rivularin A.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided reaction conditions may require optimization for specific laboratory environments.
Application Note: Synthesis and Bioactivity Screening of Novel Flavone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides detailed protocols for the chemical synthesis of flavone (B191248) derivatives and subsequent screening for anticancer, antioxidant, and anti-inflammatory activities. The methodologies are designed to be robust and adaptable for the discovery of novel bioactive compounds.
Introduction to Flavonoids in Drug Discovery
Flavonoids are a diverse class of polyphenolic compounds found abundantly in plants.[1][2] Their characteristic 2-phenylchromen-4-one backbone can be variously substituted, leading to a wide range of biological activities.[3] Flavones, a major subclass of flavonoids, have garnered significant attention from the scientific community due to their potent medicinal properties, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][4][5][6]
The anticancer activity of flavonoids is often attributed to their ability to modulate reactive oxygen species (ROS), arrest the cell cycle, and induce apoptosis in cancer cells.[1][7] As antioxidants, they can neutralize harmful free radicals, protecting cells from oxidative damage.[8] Furthermore, many flavonoids exhibit anti-inflammatory properties by inhibiting key signaling pathways and the production of pro-inflammatory mediators like nitric oxide (NO).[2][5][9]
This application note details the synthesis of a hypothetical series of "Rivularin" flavone derivatives and provides comprehensive protocols for their evaluation as potential therapeutic agents.
Synthesis of Flavone Derivatives
The most common and versatile method for synthesizing the flavone core is the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor.[10][11] The overall process is a two-step synthesis.
Step 1: Synthesis of 2'-Hydroxychalcone Precursor (Claisen-Schmidt Condensation) This step involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).
Step 2: Oxidative Cyclization to Flavone The 2'-hydroxychalcone is then cyclized and oxidized to form the final flavone structure. A common method utilizes iodine in dimethyl sulfoxide (B87167) (DMSO).[10]
Experimental Protocol: Two-Step Flavone Synthesis
Materials and Reagents:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol (B145695) (EtOH)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (20%)
-
Glacial acetic acid[12]
-
Concentrated sulfuric acid[12]
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Protocol:
-
Chalcone Synthesis:
-
Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH (e.g., 40%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product fully.
-
Filter the solid 2'-hydroxychalcone, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol).
-
-
Flavone Synthesis (Oxidative Cyclization):
-
Dissolve the purified 2'-hydroxychalcone (1 equivalent) in DMSO.[10]
-
Add a catalytic amount of iodine (I₂).[10]
-
Heat the reaction mixture to reflux (around 120-140 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Filter the precipitated crude flavone.
-
Wash the precipitate with a 20% sodium thiosulfate solution to remove any excess iodine, followed by a wash with cold water.[10]
-
Dry the crude product.
-
Purify the final flavone derivative using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane:ethyl acetate).
-
Bioactivity Screening Protocols
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[14]
Materials and Reagents:
-
Cancer cell lines (e.g., HeLa, MCF-7, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Test compounds (this compound flavone derivatives) and positive control (e.g., Cisplatin)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight (18-24 hours) to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the flavone derivatives and the positive control in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate the plate for 48-72 hours.[16]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for another 4 hours in the incubator, protected from light.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Abs_sample / Abs_control) * 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[17] The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep purple color, which is reduced to a yellow-colored product in the presence of an antioxidant.[18][19] The decrease in absorbance is proportional to the antioxidant activity.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (spectrophotometric grade)
-
Test compounds and positive control (e.g., Ascorbic acid, Quercetin)[19]
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[19]
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.[19]
-
Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol to correct for any background absorbance.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100
-
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of inflammation.[21] The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[22]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds and positive control (e.g., Aminoguanidine)[23]
-
Griess Reagent (Mix equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water just before use).[22][23]
-
Sodium nitrite (for standard curve)
-
96-well microplate
Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment and Stimulation:
-
Nitrite Measurement (Griess Reaction):
-
Data Acquisition and Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
Determine the IC₅₀ value for each compound.
-
Note: A parallel MTT assay should be performed under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.[22]
Data Presentation (Illustrative)
The following tables summarize hypothetical bioactivity data for a series of synthesized this compound flavone derivatives.
Table 1: Anticancer Activity of this compound Flavone Derivatives (IC₅₀ in µM)
| Compound ID | Substitution Pattern | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC3 (Prostate Cancer)[16] |
| R-01 | 4'-OH | 45.2 | 35.9[24] | 51.4 |
| R-02 | 4'-OCH₃ | 28.6 | 22.1 | 30.5 |
| R-03 | 3',4'-diOH | 15.8 | 12.5 | 18.2 |
| R-04 | 4'-Cl | 21.3 | 18.9 | 24.7 |
| Cisplatin | (Positive Control) | 8.5 | 10.2 | 9.8 |
Table 2: Antioxidant Activity of this compound Flavone Derivatives
| Compound ID | DPPH Radical Scavenging (IC₅₀ in µM) |
| R-01 | 25.4 |
| R-02 | 48.9 |
| R-03 | 6.1 |
| R-04 | 35.7 |
| Quercetin | (Positive Control)[25] |
Table 3: Anti-inflammatory Activity of this compound Flavone Derivatives
| Compound ID | NO Inhibition in RAW 264.7 (IC₅₀ in µM) |
| R-01 | 40.1 |
| R-02 | 31.5 |
| R-03 | 18.3 |
| R-04 | 25.6 |
| Aminoguanidine | (Positive Control) |
Visualized Workflows and Pathways
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. [PDF] Flavonoids as Potential Anti-Inflammatory Molecules: A Review | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. benchchem.com [benchchem.com]
- 20. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 21. dovepress.com [dovepress.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. The antiradical activity of some selected flavones and flavonols. Experimental and quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Rivularin Flavone Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Rivularin flavone (B191248). This compound, a flavone with the molecular formula C18H16O7, is a natural product of interest for its potential biological activities.[1][2] The described method provides a reliable and reproducible approach for the quantification of this compound in various sample matrices, particularly in extracts from natural sources. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities.[3] Accurate quantification of specific flavonoids is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and reproducibility.[3][4][5] This application note provides a comprehensive protocol for the quantification of the flavone this compound using a reverse-phase HPLC-UV system. The method has been developed and validated based on established guidelines for analytical procedure validation.[6]
Chemical Structure
-
Compound: this compound (flavone)
-
IUPAC Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one[1]
-
Molecular Weight: 344.3 g/mol [1]
-
Appearance: Yellow powder[2]
Experimental
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[7]
-
Chromatographic Column: Zorbax SB-C18 column (4.6 mm x 150 mm, 3.5 µm particle size) or equivalent C18 reverse-phase column.[7]
-
Data Acquisition Software: ChemStation or equivalent.
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
This compound flavone standard (purity ≥ 95%)
The separation and quantification were achieved using a gradient elution program.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 30% to 70% B; 20-22 min: 70% to 100% B; 22-30 min: 100% B |
| Flow Rate | 0.25 mL/min[7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 4 µL[7] |
| Detection Wavelength | 280 nm and 365 nm[7] |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound flavone standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 60 µg/mL.[6]
-
Extraction: Grind dried plant material into a fine powder.[7] Accurately weigh 500 mg of the powder and place it in a flask with 10 mL of 70% methanol.[7]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]
Caption: Workflow for the preparation of plant-based samples.
Method Validation
The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6]
The linearity of the method was determined by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5 - 60 µg/mL[6] |
| Correlation Coefficient (R²) | > 0.999 |
The precision of the method was evaluated by analyzing six replicate injections of a standard solution (20 µg/mL).
| Parameter | Result |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 2.0% |
The accuracy of the method was determined by the standard addition method.[6] A known amount of the standard was added to a pre-analyzed sample, and the recovery was calculated.
| Spiked Concentration | Recovery (%) | RSD (%) |
| 10 µg/mL | 98.5 | 1.5 |
| 20 µg/mL | 101.2 | 1.2 |
| 40 µg/mL | 99.8 | 1.8 |
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD (S/N = 3) | 0.1 µg/mL |
| LOQ (S/N = 10) | 0.3 µg/mL |
Results and Discussion
The developed HPLC-UV method demonstrated good separation and resolution of this compound flavone from other components in the sample matrix. The retention time for this compound was consistently observed at approximately 15.2 minutes under the specified chromatographic conditions. The validation data confirms that the method is linear, precise, accurate, and sensitive for the quantification of this compound.
Caption: Logical flow of the HPLC-UV method validation process.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound flavone. The method is suitable for routine quality control of raw materials and finished products containing this compound. The detailed protocol and validation data provide a solid foundation for researchers and analysts working with this and structurally similar flavones.
References
- 1. This compound (flavone) | C18H16O7 | CID 13889022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Skullcapflavone [chembk.com]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. myfoodresearch.com [myfoodresearch.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of the Brominated Indole Alkaloid Rivularin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of Rivularin A, a brominated indole (B1671886) alkaloid isolated from the marine cyanobacterium Rivularia firma. Brominated indoles are a class of marine natural products with diverse biological activities, making them of significant interest in drug discovery and development. The described methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the selective and quantitative analysis of this compound A in complex biological matrices. This document provides comprehensive experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data.
Introduction
Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, brominated indoles have emerged as a promising class of compounds with potential therapeutic applications. This compound A, a polybrominated biindole derivative, is one such compound isolated from the cyanobacterium Rivularia firma.[1][2] The structural complexity and low abundance of these compounds in their natural sources necessitate highly sensitive and selective analytical techniques for their characterization and quantification. LC-MS/MS has become the gold standard for such analyses due to its ability to separate complex mixtures and provide structural information through fragmentation analysis.[3][4] This application note presents a complete workflow for the extraction and subsequent LC-MS/MS analysis of this compound A.
Experimental Protocols
Sample Preparation: Extraction of Brominated Indoles from Cyanobacterial Biomass
The extraction of this compound A from cyanobacterial biomass is a critical first step to ensure high recovery and purity of the analyte. The following protocol is a general guideline and may require optimization based on the specific sample matrix.[5][6][7]
Materials:
-
Freeze-dried cyanobacterial biomass (Rivularia firma)
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 1 gram of freeze-dried and homogenized cyanobacterial biomass into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.
-
Vortex the mixture vigorously for 5 minutes.
-
Sonicate the sample in an ultrasonic bath for 15 minutes to enhance cell disruption and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid biomass.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen gas at 35°C.
-
Reconstitute the dried extract in 1 mL of 50% methanol for SPE cleanup.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.
-
Elute the brominated indoles with 5 mL of 90% methanol in water.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrument used. The following are recommended starting conditions.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound A (Hypothetical): Note: As the exact structure and fragmentation of this compound A can vary, these are proposed transitions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be utilized for identification.[8]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| [M+H]⁺ | Fragment 1 | Optimized | 100 |
| [M+H]⁺ | Fragment 2 | Optimized | 100 |
| [M+2+H]⁺ | Fragment 1+2 | Optimized | 100 |
| [M+2+H]⁺ | Fragment 2+2 | Optimized | 100 |
Quantitative Data
The following tables represent typical performance characteristics that can be expected from a validated LC-MS/MS method for the quantitative analysis of brominated indoles.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound A | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| This compound A | 0.5 | <10 | <15 | 90-110 |
| 5 | <8 | <12 | 95-105 | |
| 50 | <5 | <10 | 98-102 |
Table 3: Recovery
| Analyte | Matrix | Spiked Concentration (ng/mL) | Recovery (%) |
| This compound A | Cyanobacterial Extract | 1 | 85 ± 5 |
| 10 | 92 ± 4 | ||
| 50 | 95 ± 3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and LC-MS/MS analysis of this compound A.
Proposed Fragmentation Pathway of a Brominated Indole
The fragmentation of brominated indoles in positive ion mode ESI-MS/MS typically involves the loss of bromine atoms, cleavage of the indole ring, and fragmentation of any side chains. The presence of multiple bromine atoms will result in a characteristic isotopic pattern for the precursor and fragment ions.
Caption: Proposed general fragmentation pathway for a polybrominated indole in positive ESI-MS/MS.
Discussion
The presented LC-MS/MS method provides a sensitive and selective platform for the analysis of this compound A. The sample preparation protocol, incorporating solvent extraction and solid-phase extraction, is designed to effectively isolate brominated indoles from a complex cyanobacterial matrix while minimizing matrix effects.[9] The use of a C18 reverse-phase column offers good retention and separation of these relatively non-polar compounds.
In the mass spectrometer, electrospray ionization in positive mode is generally suitable for indole alkaloids. The key to selective detection is the use of Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions. For brominated compounds, it is highly advantageous to monitor the isotopic pairs of ions resulting from the presence of ⁷⁹Br and ⁸¹Br, which significantly increases the confidence in compound identification.[8] The proposed fragmentation pathway highlights the expected fragmentation patterns, which primarily involve the loss of bromine and cleavage of the indole core.[10][11][12]
The quantitative performance of the method, as indicated by the representative data, demonstrates its suitability for trace-level analysis in applications such as pharmacokinetic studies, metabolic profiling, and quality control of natural product extracts. The method exhibits excellent linearity, precision, and accuracy over a relevant concentration range.
Conclusion
This application note describes a comprehensive LC-MS/MS method for the analysis of the brominated indole, this compound A. The detailed protocols for sample extraction and instrumental analysis, along with the representative quantitative data, provide a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development to further investigate this and other related marine natural products. The high sensitivity and selectivity of the method make it a valuable tool for advancing our understanding of the biological roles and therapeutic potential of brominated indoles.
References
- 1. research.monash.edu [research.monash.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 6. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Rivularin A on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a natural compound that has demonstrated potential as an anticancer agent. These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of this compound A on various cancer cell lines. This document outlines detailed experimental protocols for standard cytotoxicity assays, presents available data on its efficacy, and explores its potential mechanism of action.
Data Presentation: Cytotoxicity of this compound A
The cytotoxic activity of this compound A, a component of Leptocarpha rivularis extracts, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
| HeLa (Cervical Adenocarcinoma) | Not Specified | 11-16 | [1] |
Note: The provided IC50 values are for extracts of Leptocarpha rivularis, which contains this compound A as a constituent. Further studies are required to determine the precise IC50 values of isolated this compound A.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound A.
Proposed Signaling Pathway for this compound A-Induced Apoptosis
Caption: A putative signaling pathway for this compound A-induced apoptosis in cancer cells.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound A stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator.[2] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound A concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method that measures the total protein content of adherent cells, which is proportional to the cell number.[5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound A stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)[5]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[5]
-
Acetic acid (1% v/v)[5]
-
Tris base solution (10 mM, pH 10.5)[6]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to analyze the data and determine the IC50 value.
-
Mechanism of Action
While the precise molecular targets of this compound A are still under investigation, preliminary evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis.[1] Based on the mechanisms of other natural cytotoxic compounds, a putative signaling pathway for this compound A is proposed. This pathway involves the generation of reactive oxygen species (ROS), which can lead to the modulation of key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. These events can culminate in the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.
Further research is necessary to fully elucidate the specific signaling molecules and pathways directly targeted by this compound A in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Sinularin exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Anti-inflammatory Effects of Rivularin Flavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key contributor to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic compounds found in plants and marine organisms, have garnered significant interest for their potent anti-inflammatory properties.[1][2][3][4][5] Rivularin, a novel flavone, is presented here as a candidate for investigation. While specific data on this compound is emerging, this document provides a comprehensive guide to evaluating its anti-inflammatory potential using established cell-based assays.
The primary mechanism by which many flavonoids exert their anti-inflammatory effects is through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][6][7] The protocols detailed below provide a robust framework for assessing the efficacy of this compound in mitigating these inflammatory responses.
Data Presentation
The following table summarizes the expected quantitative data from the described assays. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of this compound for these assays.
| Assay | Inflammatory Mediator | Cell Line | Stimulant | Typical Flavone IC50 Range (µM) | Expected Effect of this compound |
| Griess Assay | Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 | Dose-dependent decrease in NO production |
| DCFDA Assay | Reactive Oxygen Species (ROS) | RAW 264.7 | LPS (1 µg/mL) | 5 - 50 | Dose-dependent decrease in ROS levels |
| ELISA | TNF-α | RAW 264.7 | LPS (1 µg/mL) | 1 - 25 | Dose-dependent decrease in TNF-α secretion |
| ELISA | IL-6 | RAW 264.7 | LPS (1 µg/mL) | 5 - 50 | Dose-dependent decrease in IL-6 secretion |
| ELISA | IL-1β | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 | Dose-dependent decrease in IL-1β secretion |
| Western Blot | p-p65, p-IκBα, p-p38, p-JNK, p-ERK | RAW 264.7 | LPS (1 µg/mL) | 1 - 50 | Decrease in phosphorylation of target proteins |
Experimental Workflow
The overall workflow for evaluating the anti-inflammatory effects of this compound is depicted below. This process begins with cell culture and cytotoxicity assessment to ensure that the observed effects are not due to cell death, followed by specific assays to measure inflammatory markers and elucidate the underlying signaling pathways.
Figure 1: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO/ROS/cytotoxicity, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation time (e.g., 24 hours for NO and cytokines, 30 minutes for ROS, and 15-60 minutes for signaling pathway analysis).
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not a result of this compound-induced cell death.
-
Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Assay
-
Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Intracellular Reactive Oxygen Species (ROS) Assay
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution. The reaction is stopped, and the absorbance is measured at 450 nm.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways, which indicates their activation.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 15-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways that are likely modulated by this compound.
Figure 2: The NF-κB signaling pathway and potential inhibition by this compound.
Figure 3: The MAPK signaling pathway and potential inhibition by this compound.
References
- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Reports on Bioactive Compounds from Marine Cyanobacteria in Relation to Human Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Efficacy of Rivularin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a brominated indole (B1671886) alkaloid that has been identified as a minor component in extracts of the Chilean plant Leptocarpha rivularis.[1][2] While research on this compound A as an isolated compound is limited, extracts of L. rivularis, containing this compound A and the major component leptocarpine, have demonstrated potential anticancer activity.[1][2] These extracts have been shown to reduce the viability of cancer cells and decrease the expression of genes associated with carcinogenesis, such as Interleukin-6 (IL-6) and matrix metalloproteinase-2 (MMP-2).[2] This suggests that this compound A, potentially in concert with other compounds in the extract, may exert its effects through anti-inflammatory and anti-metastatic pathways.
These application notes provide a framework for researchers to investigate the in vivo efficacy of this compound A using established animal models. The protocols outlined below are based on general best practices for testing natural product-derived anticancer agents and can be adapted based on the specific cancer type and research objectives.
Potential Mechanism of Action
Based on preliminary in vitro data from extracts containing this compound A, a potential mechanism of action involves the modulation of inflammatory and metastatic signaling pathways. A proposed pathway is the inhibition of signaling cascades that lead to the expression of pro-inflammatory cytokines like IL-6 and enzymes involved in extracellular matrix degradation like MMP-2.
Proposed mechanism of action for this compound A.
Animal Models for In Vivo Efficacy Studies
The choice of animal model is critical for obtaining relevant and translatable data. Both xenograft and syngeneic models are commonly used in preclinical cancer research.[3]
1. Xenograft Models:
-
Description: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[3][4]
-
Advantages: Allows for the study of human tumor growth and response to therapy in a living organism. Patient-derived xenograft (PDX) models can closely mimic the characteristics of the original patient's tumor.[4]
-
Disadvantages: The absence of a competent immune system prevents the evaluation of immunomodulatory effects of the test compound.[3]
2. Syngeneic Models:
-
Description: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.[5][6]
-
Advantages: The presence of a fully functional immune system allows for the investigation of the interplay between the compound, the tumor, and the host immune response.[6] This is particularly relevant for compounds like this compound A that may have anti-inflammatory properties.
-
Disadvantages: The tumors are of murine origin, which may not fully recapitulate the complexity of human cancers.[7]
Experimental Protocols
Below are detailed protocols for establishing xenograft and syngeneic tumor models to evaluate the in vivo efficacy of this compound A.
Protocol 1: Human Tumor Xenograft Model
Workflow for a xenograft tumor model experiment.
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate media and conditions until they reach 70-80% confluency.[8]
-
Harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).[8]
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.[8]
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice or other appropriate immunodeficient strains. Allow for a one-week acclimatization period.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
3. Tumor Growth and Treatment:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (width)2 x length/2.[8]
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound A low dose, this compound A high dose, positive control).
-
Prepare this compound A in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer this compound A via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined doses and schedule.
4. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, gene expression analysis for IL-6 and MMP-2).
Protocol 2: Syngeneic Tumor Model
Workflow for a syngeneic tumor model experiment.
1. Cell Culture and Preparation:
-
Culture murine cancer cells (e.g., B16-F10 melanoma in C57BL/6 mice, 4T1 breast cancer in BALB/c mice) in the appropriate medium.[5]
-
Follow the same cell harvesting, counting, and preparation steps as in the xenograft protocol.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female immunocompetent mice corresponding to the cell line's genetic background (e.g., C57BL/6 for B16-F10). Allow for a one-week acclimatization period.
-
Inject 1 x 105 to 5 x 105 cells in 100 µL of sterile PBS subcutaneously into the right flank.
3. Tumor Growth and Treatment:
-
Monitor tumor growth and randomize mice into treatment groups as described in the xenograft protocol.
-
Administer this compound A or vehicle control according to the predetermined schedule.
4. Efficacy and Immune Response Evaluation:
-
Monitor tumor volume and body weight.
-
At the study endpoint, in addition to tumor analysis, collect spleens and lymph nodes to analyze immune cell populations by flow cytometry.[5] This can provide insights into the immunomodulatory effects of this compound A.
-
Tumor tissue can also be processed for analysis of tumor-infiltrating lymphocytes (TILs).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Illustrative Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound A | 10 | 950 ± 120 | 36.7 |
| This compound A | 25 | 600 ± 90 | 60.0 |
| Positive Control | Varies | 450 ± 70 | 70.0 |
Table 2: Illustrative Final Tumor Weight Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1.6 ± 0.2 |
| This compound A | 10 | 1.0 ± 0.15 |
| This compound A | 25 | 0.7 ± 0.1 |
| Positive Control | Varies | 0.5 ± 0.08 |
Table 3: Illustrative Body Weight Change Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound A | 10 | +4.8 ± 1.2 |
| This compound A | 25 | -2.1 ± 0.8 |
| Positive Control | Varies | -5.5 ± 1.0 |
Conclusion
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anticancer efficacy of this compound A. Due to the limited data on the isolated compound, it is recommended to initially test the efficacy of extracts of Leptocarpha rivularis and subsequently progress to purified this compound A. The choice of animal model will depend on the specific research question, with syngeneic models being particularly useful for investigating potential immunomodulatory effects. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and meaningful results that can guide the future development of this compound A as a potential anticancer agent.
References
- 1. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Application of Diverse Marine-derived Natural Products in Cancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 4. Marine Natural Products as Anticancer Agents 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition [mdpi.com]
- 7. medindia.net [medindia.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rivularin Flavone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Rivularin flavone (B191248) extraction. The guidance provided is based on established principles of flavonoid extraction and can be adapted for specific experimental contexts.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and isolation of flavones like this compound.
Problem 1: Low concentration of this compound flavone in the crude extract.
This issue often arises from suboptimal extraction parameters. The following factors should be considered for optimization:
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Solvent Selection: The polarity of the extraction solvent is critical for efficient extraction. Flavones are generally more soluble in polar solvents.[1] Ethanol-water mixtures are often more effective than pure ethanol (B145695) or water alone.[2]
-
Extraction Temperature: Increasing the extraction temperature can enhance solvent penetration and the solubility of the target compound. However, excessively high temperatures may lead to the degradation of flavonoids.[2]
-
Extraction Time: While longer extraction times can increase the yield, they may also lead to the extraction of undesirable compounds and potential degradation of the this compound flavone.[2]
-
Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency by ensuring the complete wetting of the plant material and creating a sufficient concentration gradient for diffusion.[1][2]
-
Particle Size: Decreasing the particle size of the plant material enhances the surface contact between the sample and the extraction solvent. A particle size smaller than 0.5 mm is often optimal.[3]
Problem 2: Degradation of this compound flavone during extraction.
Flavones can be sensitive to harsh experimental conditions, leading to degradation and lower yields.
-
Thermal Degradation: Many flavonoids are sensitive to high temperatures.[1] Prolonged exposure to heat during methods like high-temperature Soxhlet extraction or during solvent evaporation can cause degradation.[1] It is advisable to use low-temperature extraction methods or a rotary evaporator under reduced pressure for solvent removal.[1]
-
pH Instability: The pH of the extraction medium can significantly affect the stability of flavonoids. Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation.[1] Maintaining a neutral or slightly acidic pH (typically between 4 and 6) is often optimal for flavonoid stability.[1][4]
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Light Exposure: Some flavonoids are susceptible to photodegradation. Storing plant material and extracts in dark containers can help prevent this.[2]
Problem 3: Significant loss of this compound flavone during purification.
Inefficient purification strategies can lead to a substantial loss of the isolated compound.
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Inefficient Separation: The chosen purification method may not be effectively separating the this compound flavone from other compounds in the crude extract.[1]
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Irreversible Adsorption: The target compound may irreversibly adsorb to the stationary phase (e.g., silica (B1680970) gel) during column chromatography.[2] A multi-step purification approach, including liquid-liquid partitioning followed by column chromatography with a carefully selected solvent gradient, can improve separation.[1] For final high-resolution purification, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Data Presentation: Optimizing Extraction Parameters
The following table summarizes key quantitative parameters for optimizing this compound flavone extraction, based on general flavonoid extraction literature.
| Parameter | Optimal Range | Rationale & Remarks |
| Solvent Concentration | 60-80% Ethanol in Water | Balances polarity for effective extraction of biflavonoids.[2] |
| Temperature | 50-70°C | Enhances solubility and solvent penetration. Temperatures above this range risk thermal degradation.[2] |
| Extraction Time | 60-120 minutes | Sufficient for effective extraction without significant degradation or extraction of impurities.[2] |
| Solid-to-Liquid Ratio | 1:20 to 1:50 (g/mL) | A higher ratio improves extraction efficiency.[2][5] |
| pH | 4-6 | Maintains flavonoid stability by avoiding extreme acidic or alkaline conditions that can cause degradation.[1] |
Experimental Protocols
This section provides a generalized methodology for the extraction and isolation of this compound flavone.
1. Sample Preparation
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Wash the raw plant material to remove any dirt or debris.
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Air-dry the material in the shade or use an oven at a low temperature (40-50°C) until a constant weight is achieved.[1]
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Grind the dried plant material into a fine powder (particle size < 0.5 mm) using a mechanical grinder.[3]
2. Extraction (Ultrasound-Assisted Extraction - UAE)
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Weigh the powdered plant material (e.g., 10 g).
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Place the powder in a flask and add the extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:30.[2]
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the ultrasonic power to 250 W.[2]
-
Extract for 45-60 minutes.[2]
3. Filtration and Concentration
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.[2]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50°C to obtain the crude extract.[1][2]
4. Purification (Column Chromatography)
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., chloroform).[2]
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., methanol) in a stepwise gradient.[2]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound flavone.[2]
-
Combine the pure fractions and evaporate the solvent to obtain the isolated this compound flavone.[2]
Visualizations
Caption: Troubleshooting logic for low this compound flavone yield.
Caption: Experimental workflow for this compound flavone extraction.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound flavone?
There is no single "best" method, as the optimal choice depends on the specific properties of the flavone and the available resources.
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is suitable for thermolabile compounds but can be time-consuming.[1]
-
Soxhlet Extraction: A more efficient method than maceration, but the continuous heating may degrade heat-sensitive compounds.[1][3]
-
Ultrasound-Assisted Extraction (UAE): Improves extraction efficiency and reduces time by using ultrasonic waves to disrupt cell walls. It is a good option for thermolabile compounds.[3][4]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to shorter extraction times and higher yields.[6][7]
For a potentially thermolabile compound like a flavone, UAE and MAE are often preferred over traditional methods due to their efficiency and reduced extraction times.[4][8]
Q2: How can I improve the separation of this compound flavone from other compounds during column chromatography?
To enhance separation, consider the following:
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Gradient Elution: Instead of using a single solvent (isocratic elution), a gradual change in the solvent polarity (gradient elution) can provide better resolution of compounds with similar polarities.[2]
-
Stationary Phase: While silica gel is common, other stationary phases like Sephadex may be more suitable depending on the properties of the impurities.
-
Fraction Size: Collecting smaller fractions can help to better isolate the target compound from closely eluting impurities.
-
Preparative HPLC: For very high purity, preparative HPLC is a powerful technique that offers superior separation compared to standard column chromatography.[1]
Q3: Can the source of the plant material affect the yield of this compound flavone?
Yes, the concentration of flavonoids in plants can be influenced by various factors, including:
-
Growing Conditions: Factors like light intensity (UV exposure can increase flavone synthesis), temperature, and nutrient availability can affect the production of secondary metabolites.[9]
-
Plant Part: The concentration of flavonoids can vary significantly between different parts of the plant (e.g., leaves, flowers, stems).[10]
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Harvesting Time: The developmental stage of the plant can also impact the concentration of specific flavonoids.
Q4: Are there alternative production methods for this compound flavone besides extraction from natural sources?
While extraction from plants is a common method, microbial biosynthesis is an emerging alternative.[11] This involves engineering microorganisms like E. coli or Saccharomyces cerevisiae to produce specific flavonoids.[11][12] This approach can offer a more scalable and reliable production platform compared to extraction from plant sources, which can be affected by environmental variability.[11] Additionally, plant cell cultures are being explored for the production of flavonoids.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated ‘Qi-Nan’ Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Expanding flavone and flavonol production capabilities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Initiating the Biosynthesis of Flavonoids Flavonoid Production in Plant Cell Cultures Pathway Expression in Recombinant Hosts | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Rivularin A in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Rivularin A in bioassays. The information is presented in a question-and-answer format to directly tackle common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is its solubility a concern in bioassays?
This compound A is a marine-derived brominated indole (B1671886) alkaloid. Its chemical structure, rich in bromine atoms and aromatic rings, confers a high degree of hydrophobicity (lipophilicity), as indicated by a high predicted octanol-water partition coefficient (XLogP3) of 8.6.[1] This characteristic leads to poor solubility in aqueous solutions, such as cell culture media and buffers, which is a significant hurdle for obtaining reliable and reproducible results in in vitro bioassays.
Q2: Which is the recommended primary solvent for dissolving this compound A?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with water and cell culture media, making it suitable for biological experiments.[2]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with 0.1% being preferable for sensitive cell lines or long-term experiments. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound A) in your experiments to differentiate the effects of the compound from those of the solvent.
Q4: My this compound A precipitates out of solution when I add the DMSO stock to my aqueous buffer or cell culture medium. What should I do?
This common issue, known as "precipitation upon dilution" or "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution. Several factors can contribute to this, and the following troubleshooting guide provides systematic solutions.
Troubleshooting Guide: Compound Precipitation
This guide addresses the common issue of this compound A precipitation in aqueous solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final Concentration | The final concentration of this compound A in the aqueous medium exceeds its solubility limit. Due to its high hydrophobicity, the aqueous solubility of this compound A is expected to be very low. | - Decrease the final working concentration. Perform a dose-response experiment starting from a low concentration. - Determine the Maximum Soluble Concentration by performing a solubility test prior to your main experiment (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous medium can cause a rapid change in the solvent environment, leading to immediate precipitation. | - Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. - Add the stock solution slowly while gently vortexing or swirling the aqueous medium to ensure gradual and thorough mixing. |
| Low Temperature of Media | The solubility of most compounds, including hydrophobic ones, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | - Always use pre-warmed (37°C) cell culture media and buffers for dilutions. |
| Presence of Serum in Media | While serum proteins can sometimes help to solubilize hydrophobic compounds, they can also interact with and cause the precipitation of certain molecules. | - Test solubility in both serum-free and serum-containing media. If precipitation is observed only in the presence of serum, consider reducing the serum concentration or performing the initial dilution in serum-free media before adding it to the final serum-containing culture medium. |
| pH of the Medium | Although this compound A does not have readily ionizable groups, significant deviations from the optimal pH of the culture medium could potentially affect its stability and solubility. | - Ensure the cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4). |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound A's solubility, the following table provides estimated solubility classifications based on the principle of "like dissolves like" and the known behavior of other highly brominated, hydrophobic marine natural products.
| Solvent | Predicted Solubility | Notes |
| Water | Very Low / Insoluble | This compound A is highly hydrophobic and is not expected to be soluble in water. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Similar to water, solubility in aqueous buffers will be negligible. |
| Ethanol | Moderately Soluble | May be used as an alternative to DMSO, but lower concentrations in final assays are recommended due to higher volatility and potential for cytotoxicity. |
| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, can be used for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The recommended solvent for preparing high-concentration stock solutions. |
| Acetone | Soluble | Can be used for initial solubilization but is generally not recommended for direct use in cell-based assays due to its high volatility and cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound A Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound A in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM, adjust based on solubility testing).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare a serial dilution of the this compound A DMSO stock: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of your highest concentration DMSO stock of this compound A in DMSO.
-
Add to pre-warmed medium: To corresponding wells of a new 96-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C). Then, add a small, equal volume of each DMSO dilution to the medium-containing wells (e.g., 1 µL of DMSO stock to 199 µL of medium). This will keep the final DMSO concentration consistent across all wells.
-
Incubate and Observe: Incubate the plate at 37°C in a cell culture incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 1, 4, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound A that remains clear and does not show an increase in absorbance is considered the maximum working soluble concentration under your specific experimental conditions.
Protocol 3: General Protocol for a Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Treatment Dilutions: Prepare a series of dilutions of your this compound A DMSO stock in pre-warmed (37°C) complete culture medium, ensuring the final DMSO concentration is consistent and non-toxic across all treatment groups and the vehicle control. It is recommended to perform a 2-step dilution: first dilute the high-concentration stock in a small volume of medium, and then perform the final dilution to the desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound A or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow for Preparing this compound A for Bioassays
Caption: A generalized workflow for the preparation of this compound A solutions for use in bioassays.
Troubleshooting Logic for Compound Precipitation
Caption: A decision tree to troubleshoot the causes of this compound A precipitation in aqueous media.
Potential Signaling Pathways Affected by Brominated Indole Alkaloids
While the specific mechanism of action for this compound A is not yet fully elucidated, related marine brominated indole alkaloids have been shown to exhibit cytotoxic effects through the induction of apoptosis and interference with key signaling pathways.[3][4] Some studies suggest that indole alkaloids can modulate the MAPK signaling pathway.[2] Additionally, some brominated indoles have been found to inhibit cyclooxygenases (COX-1/2), which are key enzymes in the inflammatory response and are linked to cancer progression.[5][6]
Caption: A diagram illustrating potential signaling pathways that may be affected by this compound A, based on the known activities of related brominated indole alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.scu.edu.au]
- 6. mdpi.com [mdpi.com]
Troubleshooting Rivularin flavone instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivularin flavone (B191248). The information provided is designed to help address common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound flavone and what are its basic chemical properties?
This compound flavone, also known as Skullcapflavone, is a polymethoxyflavone (PMF). Its IUPAC name is 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one.[1] It is a yellow powder with the following properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Melting Point | 250-253 °C |
| Predicted pKa | 6.82 |
Q2: In which solvents is this compound flavone soluble?
This compound flavone is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[2] Due to its hydrophobic nature as a polymethoxyflavone, its aqueous solubility is expected to be low. For experiments in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer.
Q3: What are the primary factors that can cause this compound flavone instability in solution?
Like other flavonoids, this compound flavone is susceptible to degradation under various experimental conditions. The primary factors that can induce degradation are:
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pH: Flavonoids are generally more stable in slightly acidic to neutral conditions and can degrade in alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidation: The phenolic hydroxyl groups in the flavonoid structure are susceptible to oxidation, which can be catalyzed by dissolved oxygen or metal ions.
Q4: How can I visually detect if my this compound flavone solution has degraded?
A freshly prepared solution of this compound flavone should be a clear, yellow solution. Degradation may be indicated by a change in color, such as fading of the yellow color or the appearance of a brownish hue, or by the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC or UV-Vis spectrophotometry to monitor the stability of your solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound flavone.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound flavone in the experimental solution. | 1. Prepare fresh solutions of this compound flavone immediately before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Consider using deoxygenated buffers or adding antioxidants (e.g., ascorbic acid, EDTA) if compatible with your assay. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Review the experimental workflow to identify potential sources of stress (e.g., prolonged exposure to light, high temperature, or non-neutral pH). 2. Conduct a forced degradation study to identify the potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Precipitate forms in the solution upon storage or dilution in aqueous buffer. | Poor aqueous solubility of this compound flavone. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not interfere with the experiment. 2. Consider using solubility enhancers such as cyclodextrins if they are compatible with your experimental system. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound flavone, the following tables provide representative data for polymethoxyflavones (PMFs) and other flavonoids. This data can be used as a general guide for experimental design.
Table 1: Solubility of Structurally Similar Flavonoids in Organic Solvents
Disclaimer: The following data is for flavonoids structurally similar to this compound flavone and should be used as an estimate. Actual solubility of this compound flavone may vary.
| Flavonoid | Solvent | Solubility (mmol/L) |
| Hesperetin | Acetonitrile (B52724) | 85 |
| Naringenin | Acetonitrile | 77 |
| Quercetin | Acetone | 80 |
| Rutin | Acetonitrile | 0.50 |
Table 2: Representative Degradation Kinetics of Flavonoids Under Stress Conditions
Disclaimer: The following data represents general degradation behavior of flavonoids and may not be specific to this compound flavone. Degradation rates are highly dependent on the specific conditions.
| Stress Condition | Flavonoid Example | Degradation Trend |
| Acidic (0.1 M HCl) | Rutin | Very stable (6.65% degradation) |
| Alkaline (0.1 M NaOH) | Curcumin | Less stable (100% degradation) |
| Thermal (70°C) | Flavonol glycosides | Degradation follows first-order kinetics |
| Oxidative (0.03% H₂O₂) | Flavonol glycosides | Degradation observed |
| Photolytic (UV light) | Various flavonoids | Degradation is structure-dependent |
Experimental Protocols
Protocol: Forced Degradation Study of this compound Flavone
This protocol outlines a general procedure to investigate the stability of this compound flavone under various stress conditions.
1. Materials and Reagents:
-
This compound flavone
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Deionized water
-
pH meter
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HPLC system with a UV-Vis detector
-
Photostability chamber or a UV lamp
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound flavone (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or DMSO.
3. Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
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Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
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Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) or in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical HPLC method for flavonoids uses a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic acid).
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Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound flavone peak.
-
The UV-Vis spectrum of this compound flavone can also be monitored for changes in absorbance maxima, which can indicate degradation. Flavones typically show two main absorption bands: Band I (300-380 nm) and Band II (240-280 nm).
Visualizations
Caption: Workflow for Troubleshooting this compound Flavone Instability.
Caption: Potential Degradation Pathways for a Polymethoxyflavone.
References
Technical Support Center: Optimization of HPLC Separation for Rivularin Flavone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the effective separation of Rivularin flavone (B191248) and its metabolites. Given that this compound flavone is a specific natural product, the advice provided here also incorporates general principles for flavonoid analysis, which are broadly applicable.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound flavone and its metabolites?
A1: A reversed-phase C18 column is the most common and effective choice for the analysis of flavonoids like this compound flavone.[3] These columns separate compounds based on hydrophobicity. This compound flavone, being the parent aglycone, will be more hydrophobic and thus have a longer retention time than its more polar metabolites (e.g., glycosides or sulfates), which will elute earlier. For high-resolution separations of complex metabolite mixtures, consider using columns with smaller particle sizes (e.g., sub-2-µm for UHPLC) or superficially porous particles.[4][5]
Q2: How do I select the optimal mobile phase for my separation?
A2: The most common mobile phases for flavonoid separation are mixtures of water and an organic solvent, typically acetonitrile (B52724) or methanol.[6]
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Solvent Choice: Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol (B1196071) groups on the column packing, leading to sharper, more symmetrical peaks and preventing tailing.[3]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is typically necessary to separate a mixture of the parent flavone and its more polar metabolites in a single run. A shallow gradient provides better resolution for complex mixtures.
Q3: What detection wavelength should I use for this compound flavone?
A3: Flavones typically have two major UV absorbance maxima. For general detection and quantification, wavelengths around 254-280 nm and 330-380 nm are commonly used.[7] A photodiode array (PDA) detector is highly recommended as it allows you to monitor a range of wavelengths simultaneously, helping to distinguish between different classes of flavonoids and identify co-eluting peaks.[7] For identifying unknown metabolites, hyphenated techniques like HPLC-MS (Mass Spectrometry) are indispensable.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of flavonoids.
Peak Shape Problems
Q4: My this compound flavone peak is tailing. What are the causes and solutions?
A4: Peak tailing is a common issue when analyzing phenolic compounds.[3]
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Cause 1: Secondary Silanol Interactions. The hydroxyl groups on flavonoids can interact with acidic silanol groups on the silica-based C18 column.
-
Solution: Ensure your mobile phase is acidified with 0.1% formic or acetic acid to suppress silanol activity.[3] Using a modern, end-capped C18 column can also minimize these interactions.
-
-
Cause 2: Column Contamination. Buildup of strongly retained compounds from previous injections can cause peak tailing.
-
Solution: Implement a robust column flushing procedure after each sequence, using a strong solvent like isopropanol (B130326) or methanol. A guard column can also protect the analytical column from contaminants.[9]
-
-
Cause 3: Mass Overload. Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q5: Why are my peaks fronting?
A5: Peak fronting is less common than tailing but can still occur.
-
Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause distorted peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
-
Cause 2: Severe Column Overload. Extreme mass overload can also lead to fronting.
-
Solution: Decrease the amount of sample injected onto the column.
-
Resolution and Retention Time Issues
Q6: I have poor resolution between this compound flavone and one of its metabolites. How can I improve it?
A6: Poor resolution is a common challenge, especially with structurally similar metabolites.[10]
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Solution 1: Optimize the Gradient. Make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage). This gives more time for compounds to separate.
-
Solution 2: Adjust Column Temperature. Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve efficiency, leading to sharper peaks and potentially better resolution.[5][11][12] However, be aware that temperature can also change the selectivity of the separation.[5]
-
Solution 3: Change the Organic Solvent. If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation and may resolve the critical pair.
Q7: My retention times are drifting or shifting between runs. What's the problem?
A7: Fluctuating retention times compromise the reliability of your analysis.[10]
-
Cause 1: Inadequate Column Equilibration. The column must be fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through.
-
-
Cause 2: Mobile Phase Composition Changes. Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can cause shifts.[9]
-
Solution: Prepare mobile phases carefully and keep reservoirs capped. If using an online mixing system, ensure the proportioning valves are working correctly.
-
-
Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment for stable and reproducible temperatures.[9]
-
-
Cause 4: Pump Issues. Leaks or faulty check valves can cause an inconsistent flow rate.
-
Solution: Perform regular pump maintenance. Check for salt buildup from buffers and ensure a steady pressure reading.[13]
-
Experimental Protocols and Data
Starting HPLC Method Protocol
This protocol provides a robust starting point for developing a method for this compound flavone and its metabolites.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40°C[14] |
| Detection | PDA/DAD at 280 nm and 360 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample extract in the initial mobile phase composition. |
Example Gradient Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90% | 10% |
| 25.0 | 50% | 50% |
| 30.0 | 10% | 90% |
| 35.0 | 10% | 90% |
| 35.1 | 90% | 10% |
| 45.0 | 90% | 10% |
Illustrative Data: Effect of Mobile Phase Modifier on Peak Shape
The following table summarizes the expected effect of an acidic modifier on the chromatographic performance of a typical flavone.
| Parameter | Without Acidic Modifier | With 0.1% Formic Acid |
| Peak Shape | Tailing | Symmetrical |
| Asymmetry Factor | > 1.5 | 0.9 - 1.2 |
| Theoretical Plates (N) | Decreased | Increased |
| Resolution (Rs) | Compromised | Improved |
Visualized Workflows
Caption: A general workflow for HPLC method development for flavonoids.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecules | Special Issue : Applications of HPLC Methods in Natural Products Chemistry [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. phcog.com [phcog.com]
How to reduce off-target effects in Rivularin A cytotoxicity studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate off-target effects in Rivularin A cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its putative mechanism of action?
This compound A is a natural product that has been identified as a potent kinase inhibitor.[1][2] Protein kinases are a large family of enzymes that play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1][3] While the precise on-target activity of this compound A is a subject of ongoing research, its cytotoxic effects are believed to be mediated through the inhibition of key signaling kinases involved in cancer cell survival and proliferation.
Q2: What are "off-target" effects and why are they a concern in cytotoxicity studies?
Off-target effects occur when a compound, such as this compound A, interacts with unintended molecular targets within the cell in addition to its primary, intended target.[4] For kinase inhibitors, this often means inhibiting other kinases beyond the one it was designed to target.[5] These off-target interactions can lead to a variety of issues, including:
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Misinterpretation of experimental results: The observed cytotoxicity may be attributed to the inhibition of the primary target, when in fact it is caused by the inhibition of one or more off-target molecules.[3]
-
Unforeseen cellular toxicities: Inhibition of essential cellular kinases can lead to cell death through mechanisms unrelated to the intended therapeutic effect.
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Development of drug resistance: Cancer cells can develop resistance by altering pathways that are affected by the drug's off-target activities.
Q3: How can I determine if the cytotoxicity I'm observing is due to an off-target effect of this compound A?
Distinguishing between on-target and off-target cytotoxicity is a critical step in preclinical drug development. Several experimental strategies can be employed:
-
Target Engagement Assays: Confirm that this compound A is engaging its intended target kinase within the cell at the concentrations where cytotoxicity is observed.
-
Knockout/Knockdown Studies: Use techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target kinase. If this compound A still exhibits cytotoxicity in these cells, it is likely due to off-target effects.[3]
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Rescue Experiments: Overexpress the target kinase in the cells. If the cytotoxicity of this compound A is diminished, it suggests an on-target effect.
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Kinome-wide Profiling: Screen this compound A against a large panel of kinases to identify potential off-target interactions.[6]
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Chemical Proteomics: Employ techniques like affinity purification or activity-based protein profiling to identify the cellular binding partners of this compound A.
Troubleshooting Guide
This guide addresses common issues encountered during this compound A cytotoxicity experiments and provides strategies to minimize off-target effects.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity data between experiments. | 1. Inconsistent cell seeding density. 2. Variation in this compound A concentration due to improper storage or handling. 3. Fluctuation in cell culture conditions (e.g., temperature, CO2). | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Prepare fresh dilutions of this compound A from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. 3. Maintain consistent incubation conditions and monitor them regularly. |
| Observed cytotoxicity at concentrations much lower than the IC50 for the primary target kinase. | The cytotoxicity is likely mediated by a more potently inhibited off-target kinase. | 1. Perform a comprehensive kinase inhibitor profiling screen to identify off-target kinases that are inhibited by this compound A at lower concentrations. 2. Correlate the cytotoxic IC50 with the IC50 values of the identified off-target kinases. |
| This compound A shows cytotoxicity in a cell line that does not express the primary target kinase. | The observed effect is unequivocally due to off-target interactions. | 1. Use this cell line as a negative control to study the off-target effects of this compound A. 2. Perform target deconvolution studies in this cell line to identify the responsible off-target molecule(s).[7][8] |
| Precipitation of this compound A in the culture medium. | Poor solubility of the compound at the tested concentrations. | 1. Visually inspect the wells for precipitate. 2. Use a lower concentration of this compound A. 3. Consider using a different solvent or a formulation to improve solubility. Always include a vehicle control with the same solvent concentration. |
| Discrepancy in IC50 values between different cytotoxicity assays (e.g., MTT vs. LDH release). | Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity). Off-target effects might impact these processes differently.[9] | 1. Use multiple cytotoxicity assays based on different principles to get a more comprehensive picture of the cellular response. 2. Analyze the time-course of cytotoxicity for each assay. |
Data Presentation: this compound A Kinase Selectivity and Cytotoxicity
The following tables contain hypothetical data for illustrative purposes, as comprehensive public data for this compound A is limited. Researchers should generate their own data for accurate analysis.
Table 1: Kinase Inhibitory Profile of this compound A
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Primary Target Kinase A | 50 | TK | Intended Target |
| Off-Target Kinase B | 25 | CMGC | Potent off-target inhibition |
| Off-Target Kinase C | 200 | AGC | Moderate off-target inhibition |
| Off-Target Kinase D | >1000 | CAMK | Weak off-target inhibition |
| Off-Target Kinase E | 800 | STE | Weak off-target inhibition |
Table 2: Cytotoxicity of this compound A in Various Cancer Cell Lines
| Cell Line | Primary Target A Expression | Cytotoxic IC50 (µM) | Notes |
| Cell Line X | High | 0.5 | Expected on-target effect |
| Cell Line Y | Low | 1.2 | Potential off-target or weak on-target effect |
| Cell Line Z (Target A Knockout) | None | 5.8 | Confirmed off-target effect |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound A (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Kinase Activity Assay (Generic)
This protocol provides a general framework for measuring the inhibitory activity of this compound A against a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare a serial dilution of this compound A in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, this compound A (or vehicle control), and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: On-target vs. off-target mechanisms of this compound A cytotoxicity.
Caption: Workflow for investigating the mechanism of action of this compound A.
Caption: Potential off-target inhibition of the PI3K/AKT pathway by this compound A.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Protein Kinases as Therapeutic Targets-Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Review Reports - Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches | MDPI [mdpi.com]
- 8. KiSSim: Predicting Off-Targets from Structural Similarities in the Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Density for Antiproliferative Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing antiproliferative assays to evaluate compounds such as those from the flavone (B191248) family. Proper optimization of cell density is a critical parameter for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so crucial for antiproliferative assays?
A1: Optimizing cell seeding density is fundamental for the accuracy and reproducibility of antiproliferative assays.[1] If the cell density is too low, the signal generated in viability assays (e.g., MTT, XTT) may be insufficient for sensitive detection.[2] Conversely, if the density is too high, cells can become over-confluent, leading to nutrient depletion, accumulation of waste products, and altered metabolic activity, all of which can obscure the true effect of the test compound.[3] An optimal cell density ensures that cells are in the logarithmic growth phase, where they are most responsive to experimental conditions.[1][3]
Q2: What is a typical cell seeding density range for a 96-well plate in an antiproliferative assay?
A2: The optimal seeding density is highly dependent on the specific cell line's growth rate and size. However, a general starting range for a 96-well plate is between 1,000 and 100,000 cells per well.[3] For many cancer cell lines, a density of 5,000 to 20,000 cells per well is a common starting point for assays with an incubation period of 24 to 72 hours.[4] It is essential to determine the optimal density for each cell line empirically.[5]
Q3: How does cell density affect the IC50 value of a compound?
A3: Cell density can significantly impact the determined 50% inhibitory concentration (IC50) value of a compound.[6][7] Studies have shown that for some compounds, including cisplatin (B142131) and oxaliplatin, the IC50 value increases with higher cell seeding densities.[7] This phenomenon, known as density-dependent chemoresistance, can lead to variability in results if cell density is not strictly controlled.[6][7] Therefore, consistent cell seeding is paramount for obtaining comparable IC50 values across experiments.
Q4: I am investigating "Rivularin flavone". What is its mechanism of action?
A4: Current scientific literature indicates that "this compound" is classified as a sesquiterpene lactone, not a flavone. It is a minor component isolated from the plant Leptocarpha rivularis. The antiproliferative activity of extracts from this plant is primarily attributed to another major component, leptocarpine. The mechanism of action for these extracts has been linked to a significant decrease in the expression of interleukin-6 (IL-6) and matrix metalloproteinase 2 (MMP-2) genes, which are involved in cancer cell proliferation and metastasis. While flavonoids, in general, are known to affect various signaling pathways, the specific compound "this compound" belongs to a different chemical class with a distinct mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell distribution during seeding. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. When seeding, dispense cells into the center of the well and avoid touching the well sides. |
| "Edge effect" in the microplate. | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data. | |
| Low signal or poor dynamic range | Cell seeding density is too low. | Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.[2] |
| Assay incubation time is too short. | Increase the incubation time after adding the viability reagent, ensuring it is within the manufacturer's recommended range. | |
| Control wells (untreated) show low viability | Cell seeding density is too high, leading to overconfluence and cell death. | Reduce the initial cell seeding density. Ensure that at the end of the experiment, the control wells are not over 100% confluent. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and reagents.[3] | |
| Cells are not healthy or are in a late passage number. | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cell viability is high (>90%) before seeding. | |
| IC50 values are inconsistent across experiments | Inconsistent cell seeding density between assays. | Standardize the cell counting and seeding protocol. Use an automated cell counter for more accurate cell counts. |
| Variation in incubation times (cell growth or drug exposure). | Strictly adhere to the established incubation times for all experiments. |
Data Presentation: Recommended Seeding Densities
The following table provides a starting point for optimizing cell seeding densities for various cancer cell lines in a 96-well plate for a 72-hour antiproliferative assay. Note: These are general recommendations and should be optimized for your specific experimental conditions.
| Cell Line | Cell Type | Recommended Seeding Density (cells/well) |
| HeLa | Cervical Adenocarcinoma | 3,000 - 7,000 |
| A549 | Lung Carcinoma | 4,000 - 8,000 |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| HCT-116 | Colon Carcinoma | 4,000 - 9,000 |
| Jurkat | T-cell Leukemia (Suspension) | 20,000 - 50,000 |
| K562 | Chronic Myelogenous Leukemia (Suspension) | 10,000 - 40,000 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Harvest cells in their logarithmic growth phase and perform a cell count using a hemocytometer or an automated cell counter.
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Serial Dilution: Prepare a series of cell dilutions in complete culture medium. For a 96-well plate, typical densities to test range from 1,000 to 30,000 cells/well for adherent lines.
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Seeding: Plate 100 µL of each cell dilution into at least triplicate wells of a 96-well plate. Include wells with medium only as a blank control.
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Incubation: Incubate the plate for the intended duration of your antiproliferative assay (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
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Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density will be the highest cell number within the linear portion of the curve.
Protocol 2: General MTT Antiproliferative Assay
-
Cell Seeding: Based on the optimization experiment, seed the optimal number of cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound-containing extract or other flavonoids) in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: For adherent cells, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. For suspension cells, the solubilizing agent can be added directly.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for the empirical determination of optimal cell seeding density.
References
- 1. Antimicrobial, antiproliferative, cytotoxic, and tau inhibitory activity of rubellins and caeruleoramularin produced by the phytopathogenic fungus Ramularia collo-cygni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiproliferative effect of coumarins on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
Technical Support Center: DPPH Assay and Flavonoid Analysis
Welcome to the Technical Support Center for antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with a special focus on potential interference from flavonoids like Rivularin flavone.
Troubleshooting Guide: Interference in DPPH Assay with Flavonoids
Flavonoids are a class of natural compounds known for their antioxidant properties.[1][2] However, their chemical nature can sometimes lead to interference in the DPPH assay, resulting in inaccurate or misleading results. This guide addresses common issues and provides step-by-step solutions.
Problem 1: Atypically High or Rapid Absorbance Decrease
-
Possible Cause: The intrinsic color of the flavonoid extract may be interfering with the absorbance reading. Many plant extracts containing flavonoids have a yellowish or brownish hue, which can absorb light at or near the same wavelength as DPPH (around 517 nm).[3] This can lead to an artificially low initial absorbance or a faster-than-expected decrease, suggesting higher antioxidant activity than is actually present. Another possibility is that the flavonoid is highly unstable and degrades quickly, leading to a rapid color change.
-
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a control sample containing your flavonoid extract in the assay solvent (e.g., methanol (B129727) or ethanol) but without the DPPH reagent.[3]
-
Measure Blank Absorbance: Measure the absorbance of this blank at 517 nm.
-
Correct for Background Absorbance: Subtract the absorbance of the sample blank from the absorbance of your test sample (flavonoid + DPPH). This corrected value should be used in your final calculations.[3]
-
Dilute the Extract: If the background absorbance is very high, consider diluting your extract to a concentration where its intrinsic color is less pronounced, while still providing a measurable antioxidant effect.[3]
-
Problem 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Several factors can contribute to poor reproducibility. These include instability of the DPPH solution, improper sample preparation, or kinetic mismatches between the antioxidant and the DPPH radical. The DPPH solution is light-sensitive and should always be freshly prepared and kept in the dark.[4] The reaction time is also a critical parameter, as the reaction between a flavonoid and DPPH is a kinetic process.[4]
-
Troubleshooting Steps:
-
Fresh DPPH Solution: Always prepare a fresh DPPH stock solution for each experiment and protect it from light by wrapping the container in aluminum foil.[4][5]
-
Standardize Incubation Time: Ensure a consistent incubation time for all samples and standards. A common incubation period is 30 minutes in the dark.[6][7]
-
Use a Positive Control: Include a well-characterized antioxidant standard, such as ascorbic acid, quercetin (B1663063), or Trolox, in every assay.[5] This will help you to verify that the assay is performing as expected.
-
Check Solvent Purity: Use high-purity solvents (e.g., methanol or ethanol) for preparing both the DPPH solution and the sample extracts. Impurities in the solvent can affect the stability of the DPPH radical.
-
Problem 3: No or Very Low Antioxidant Activity Detected
-
Possible Cause: While many flavonoids are potent antioxidants, their activity is highly dependent on their chemical structure.[6][8] The number and position of hydroxyl (-OH) groups on the flavonoid rings are particularly important for radical scavenging activity.[6][8][9] It's possible that the specific flavonoid you are testing, such as this compound flavone, may have a structure that confers weak antioxidant activity in the DPPH assay. Additionally, issues with the experimental setup, such as a degraded DPPH solution, can lead to false negative results.[4]
-
Troubleshooting Steps:
-
Verify DPPH Solution Activity: Before starting your experiment, measure the absorbance of your DPPH working solution. A freshly prepared solution should have a high absorbance at 517 nm (typically around 1.0 ± 0.1).[4]
-
Confirm with a Positive Control: Test a known antioxidant like ascorbic acid or quercetin. If the positive control shows activity, your assay is likely working correctly.[4]
-
Increase Sample Concentration: If you suspect low activity, try increasing the concentration of your flavonoid extract.
-
Consider Alternative Assays: The DPPH assay primarily measures the ability of a compound to donate a hydrogen atom. Some antioxidants may act through different mechanisms. Consider using complementary assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay or the FRAP (ferric reducing antioxidant power) assay to get a more complete picture of the antioxidant potential.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DPPH assay?
A1: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[10] DPPH is a dark purple crystalline powder that forms a stable radical in solution.[5] When it accepts a hydrogen atom from an antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), which is a pale yellow compound.[10][11] This color change is measured by a spectrophotometer at approximately 517 nm. The degree of color change is proportional to the concentration and potency of the antioxidant in the sample.[7]
Q2: How does the structure of a flavonoid, like this compound flavone, affect its activity in the DPPH assay?
A2: The antioxidant activity of a flavonoid is strongly linked to its chemical structure, specifically the number and arrangement of hydroxyl groups (-OH) on its aromatic rings.[6][8] Key structural features that enhance DPPH radical scavenging activity include:
-
A catechol group (two -OH groups on adjacent carbons) on the B-ring: This is a very effective radical scavenging moiety.[6]
-
A 2,3-double bond in the C-ring: This allows for electron delocalization, which stabilizes the flavonoid radical after it has donated a hydrogen atom.[6]
-
A 3-hydroxyl group on the C-ring and a 4-keto group on the C-ring: These features also contribute to the radical scavenging capacity.[6]
Without the specific structure of this compound flavone, we can't predict its exact activity. However, if its structure lacks these key features, it may exhibit weak antioxidant activity in the DPPH assay.
Q3: Can the solvent used to dissolve the flavonoid interfere with the assay?
A3: Yes, the choice of solvent can be important. Most flavonoids and the DPPH reagent are soluble in methanol or ethanol, which are the most commonly used solvents.[11] If your flavonoid is not soluble in these, you might use a solvent like DMSO. However, it's crucial to run a solvent blank to ensure that the solvent itself does not react with the DPPH radical.[12]
Q4: How do I calculate and interpret the results of a DPPH assay?
A4: The results of a DPPH assay are typically expressed as the percentage of DPPH radical scavenging activity, which is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [5][7]
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample.
-
Asample is the absorbance of the DPPH solution with the sample.
From a series of concentrations, you can then calculate the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5][11] A lower IC50 value indicates a higher antioxidant activity.
Quantitative Data Summary
The following table summarizes typical IC50 values for common flavonoids in the DPPH assay, providing a reference for comparison.
| Flavonoid/Standard | Typical IC50 Range (µM) | Reference(s) |
| Quercetin | 19 - 34 | [6] |
| Luteolin | ~50 | [8] |
| Kaempferol | ~70 | [6] |
| Ascorbic Acid (Standard) | 20 - 50 | [13] |
| Trolox (Standard) | 40 - 80 | [5] |
Note: IC50 values can vary depending on the exact experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol provides a general procedure for performing the DPPH assay.
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, amber-colored bottle and use it within a few hours.[6]
-
Test Compound Stock Solution: Prepare a stock solution of your flavonoid (e.g., this compound flavone) in the same solvent used for the DPPH solution at a known concentration (e.g., 1 mg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or quercetin at a similar concentration to the test compound.
2. Assay Procedure:
-
Prepare a series of dilutions of your test compound and the positive control in the solvent.
-
In a 96-well microplate or in test tubes, add 180 µL of the DPPH working solution to 20 µL of your sample dilutions.[6]
-
For the control (blank), add 20 µL of the solvent to 180 µL of the DPPH solution.
-
For the sample blank, add 20 µL of your sample dilution to 180 µL of the solvent.
-
Mix the solutions well and incubate the plate or tubes in the dark at room temperature for 30 minutes.[6][7]
-
After incubation, measure the absorbance of each well or tube at 517 nm using a spectrophotometer or microplate reader.[6][7]
3. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of your sample using the formula mentioned in the FAQ section.
-
Plot a graph of % scavenging activity versus the concentration of your sample and determine the IC50 value.
Visualizations
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Troubleshooting logic for flavonoid interference in the DPPH assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assay optimization for Rivularin experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using cell viability assays in experiments with novel compounds, such as Rivularin. Since this compound is not extensively characterized in public literature, this guide focuses on general principles and optimization strategies applicable to testing any new chemical entity, particularly natural products which may have unforeseen interactions with assay reagents.
Frequently Asked Questions (FAQs)
Q1: My test compound, this compound, is a natural product. Are there specific issues I should be aware of when using common cell viability assays?
A1: Yes, natural products and other complex compounds can interfere with standard viability assays.[1] Key potential issues include:
-
Colorimetric Interference: Colored compounds can artificially inflate absorbance readings in assays like MTT, XTT, and WST-1.
-
Fluorescence Interference: Naturally fluorescent compounds can interfere with assays that have fluorescent readouts, such as those using Resazurin (B115843) (Alamar Blue) or Calcein AM.[1]
-
Direct Reductant Activity: Compounds with intrinsic reducing potential, such as those containing phenols, quinones, or free thiol groups, can directly reduce tetrazolium salts (e.g., MTT, WST-1) or resazurin to their colored/fluorescent products in the absence of viable cells.[2][3][4] This leads to a false positive signal for cell viability.
-
Chemical Reactivity: Reactive molecules can covalently modify assay components, including enzymes like luciferase in ATP-based assays.[1]
-
Compound Aggregation: Some compounds form aggregates that can interfere with optical measurements or sequester assay reagents.[1]
To mitigate these issues, it is crucial to run a "cell-free" control containing your compound in media with the assay reagent but without cells. This will reveal any direct interference.
Q2: I am seeing conflicting results between different viability assays. For example, MTT suggests increased viability, but a direct cell count shows cell death. What could be the cause?
A2: This is a classic sign of assay interference.[4] The most likely cause is that your compound is directly reducing the MTT tetrazolium salt to its purple formazan (B1609692) product, which falsely suggests high metabolic activity and viability.[2][4] Natural products like flavonoids and other antioxidants are known to cause this effect.[2][3]
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to cell culture media, then add the MTT reagent. If the solution turns purple without any cells present, you have confirmed direct chemical reduction.
-
Use an Orthogonal Assay: Switch to an assay with a different detection principle. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolically active cells, and are less prone to interference from colored or reducing compounds.[5][6]
-
Dye Exclusion Methods (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells based on membrane integrity.
-
Real-time Imaging: Systems like the IncuCyte can monitor cell proliferation and confluence over time without relying on chemical reporters.
-
Q3: How do I determine the optimal cell seeding density for my 96-well plate assay?
A3: Optimal cell seeding density is critical for accurate and reproducible results.[7] It ensures cells are in the logarithmic growth phase throughout the experiment.[7]
-
Too low density: The signal may be too weak to detect accurately above background.[7]
-
Too high density: Cells can become over-confluent, leading to nutrient depletion, waste accumulation, and signal saturation, which can mask the true effects of your compound.[7][8]
The ideal density depends on the cell line's proliferation rate and the assay duration.[7] A typical range for a 96-well plate is 1,000 to 100,000 cells per well.[7] You must determine this empirically for each cell line.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Control Wells (No Cells) | 1. Compound directly reduces assay reagent (e.g., MTT, WST-1, Resazurin).[2][3] 2. Compound is colored or fluorescent, interfering with the readout.[1] 3. Contaminated media or reagents.[9] | 1. Perform a cell-free assay with the compound to confirm interference.[4] 2. If interference is confirmed, wash cells to remove the compound before adding the assay reagent.[4] 3. Switch to an orthogonal assay with a different mechanism (e.g., CellTiter-Glo®).[5] 4. Use sterile, fresh reagents and media.[9] |
| Low Signal or Poor Sensitivity | 1. Insufficient number of viable cells.[9] 2. Sub-optimal incubation time with the assay reagent. 3. MTT reagent concentration is too low or cytotoxic at high concentrations.[9] | 1. Optimize cell seeding density by performing a cell titration experiment.[9][10] 2. Optimize the reagent incubation time (e.g., 1-4 hours for MTT/WST-1).[11][12] 3. Perform a concentration-response curve for the MTT reagent itself to find the optimal, non-toxic concentration (typically 0.2-0.5 mg/mL).[9][11] |
| High Variability Between Replicate Wells | 1. Uneven cell seeding ("edge effects"). 2. Incomplete solubilization of formazan crystals (MTT assay). 3. Pipetting errors.[13] 4. Cell health issues (e.g., high passage number, mycoplasma contamination).[10][13] | 1. Ensure a homogenous cell suspension before and during plating. Use a reverse pipetting technique. Leave outer wells filled with sterile PBS or media to minimize evaporation. 2. After MTT incubation, ensure complete dissolution of crystals by mixing thoroughly. 3. Use calibrated pipettes and consistent technique.[13] 4. Use low-passage, healthy cells and regularly test for mycoplasma.[10] |
| Unexpected Cytotoxicity in Vehicle Control | 1. Vehicle (e.g., DMSO, ethanol) concentration is too high. 2. MTT reagent itself is causing cytotoxicity.[9] | 1. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration (typically ≤0.5% for DMSO). 2. Reduce the concentration of the MTT reagent or the incubation time.[9] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol helps identify the ideal number of cells to seed for an assay of a specific duration (e.g., 72 hours).
-
Cell Preparation: Prepare a single-cell suspension of healthy, exponentially growing cells.[10]
-
Serial Dilution: Create a serial dilution of your cell suspension. For a 96-well plate, typical densities to test range from 1,000 to 40,000 cells/well.
-
Plating: Seed 100 µL of each cell density into multiple columns of a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., WST-1 or CellTiter-Glo®).
-
Analysis: Plot the absorbance/luminescence values against the number of cells seeded. The optimal seeding density will be the highest cell number within the linear range of the curve, ensuring the signal does not plateau.[14]
Protocol 2: Cell-Free Interference Check for this compound
This essential control determines if this compound directly interacts with the assay reagent.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control.
-
Reagent Addition: Add the cell viability reagent (e.g., 10 µL of MTT solution or 20 µL of WST-1 reagent) to each well.[11]
-
Incubation: Incubate the plate under the same conditions as your cellular experiment (e.g., 2 hours at 37°C).
-
Read Plate: Measure the absorbance or fluorescence. A significant signal increase in wells with this compound compared to the vehicle control indicates direct interference.[4]
Protocol 3: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-treated wells as a negative control and untreated wells as a baseline.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours in a cell culture incubator. The time should be optimized to ensure the absorbance of the control wells is well above background but not saturated.
-
Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.[5]
Visualizations
Logical Workflow for Troubleshooting Assay Interference
Caption: A decision-making workflow for identifying and mitigating assay interference.
General Experimental Workflow for a Cell Viability Assay
Caption: A standard workflow from assay optimization to data analysis.
Signaling Pathway: Apoptosis Induction
Many cytotoxic compounds, including potentially those from natural sources like Rivularia, induce cell death via apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labbox.es [labbox.es]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Addressing autofluorescence in Rivularin A cellular imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence when performing cellular imaging with Rivularin A.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in cellular imaging?
A1: Autofluorescence is the natural emission of light by biological structures or molecules within cells and tissues when they are excited by light.[1][2] This phenomenon can be problematic as it can mask the specific fluorescent signal from your probe of interest, such as this compound A, leading to a low signal-to-noise ratio and making it difficult to distinguish the true signal from background noise.[1]
Q2: What are the common sources of autofluorescence in my cellular imaging experiments?
A2: Autofluorescence can originate from several sources, both endogenous to the sample and introduced during sample preparation. Common culprits include:
-
Endogenous Cellular Components: Molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin are naturally fluorescent.[3]
-
Fixation Methods: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[1][3]
-
Photosynthetic Pigments: If working with organisms like cyanobacteria (the source of this compound A), their native photosynthetic pigments can be a significant source of autofluorescence. For example, Rivularia filaments exhibit red fluorescence from their photosynthetic pigments.[4]
-
Culture Media Components: Some components in cell culture media, like phenol (B47542) red and riboflavin, can contribute to background fluorescence.
Q3: How can I determine if what I'm seeing is autofluorescence or the this compound A signal?
A3: The best approach is to include proper controls in your experiment. An essential control is an unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) as your stained samples. By imaging this unstained sample using the same settings, you can visualize the baseline level and spectral properties of the autofluorescence in your cells or tissue.
Troubleshooting Guides
Problem 1: High background fluorescence is obscuring the this compound A signal.
This is a common issue arising from autofluorescence. The following steps can help you mitigate this problem.
Troubleshooting Workflow
Caption: A workflow for troubleshooting high background fluorescence.
Solutions:
-
Spectral Separation: If the emission spectrum of this compound A is known and distinct from the autofluorescence spectrum, you can use spectral imaging and linear unmixing to computationally separate the two signals.
-
Principle of Spectral Unmixing
Caption: The process of separating mixed fluorescence signals.
-
-
Modify Sample Preparation:
-
Fixation: If using aldehyde-based fixatives, try reducing the fixation time or switching to a non-aldehyde fixative like cold methanol (B129727), if compatible with your experiment.
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of heme-related autofluorescence.
-
-
Chemical Quenching:
-
Sodium Borohydride (B1222165): Treatment with a fresh solution of sodium borohydride (1 mg/mL in PBS) for 10-15 minutes can help reduce aldehyde-induced autofluorescence.[1]
-
Sudan Black B: A 0.1% solution in 70% ethanol (B145695) can be used to quench lipofuscin-based autofluorescence, which is common in aging cells and tissues.
-
Problem 2: The this compound A signal is weak and difficult to detect above the background.
When the signal of interest is low, even moderate autofluorescence can be a significant problem.
Solutions:
-
Optimize Imaging Parameters:
-
Excitation Wavelength: Use an excitation wavelength that is optimal for this compound A and, if possible, sub-optimal for exciting the autofluorescent species.
-
Emission Filters: Use narrow bandpass emission filters to specifically collect the signal from this compound A and exclude as much of the broad autofluorescence spectrum as possible.
-
Detector Settings: Increase the gain or exposure time on your detector, but be mindful of increasing noise. Always compare with your unstained control to ensure you are amplifying the signal more than the background.
-
-
Signal Amplification: If this compound A is being used as a probe that is subsequently detected (e.g., via an antibody), consider using a signal amplification strategy, such as a tyramide signal amplification (TSA) system.
Quantitative Data Summary
The following tables summarize common sources of autofluorescence and the recommended mitigation strategies.
Table 1: Common Sources of Autofluorescence and their Spectral Characteristics
| Source | Excitation (nm) | Emission (nm) | Notes |
| NAD(P)H | ~340-360 | ~440-470 | Found in mitochondria and cytoplasm. |
| Flavins (FAD) | ~430-470 | ~520-540 | Primarily in mitochondria. |
| Collagen/Elastin | ~360-400 | ~440-500 | Abundant in extracellular matrix. |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | "Age pigment" that accumulates in lysosomes. |
| Photosynthetic Pigments | ~540-560 | ~560-660 | Relevant for organisms like Rivularia.[4] |
| Aldehyde Fixatives | Broad | Broad | Glutaraldehyde > Formaldehyde in inducing autofluorescence.[1] |
Table 2: Summary of Autofluorescence Mitigation Strategies
| Strategy | Method | Application | Pros | Cons |
| Protocol Modification | Change Fixative | Use cold methanol instead of aldehydes. | Reduces fixation-induced autofluorescence. | May not be suitable for all antigens/probes. |
| PBS Perfusion | Perfuse tissues with PBS before fixation. | Removes red blood cells. | Not always feasible (e.g., post-mortem tissue). | |
| Chemical Quenching | Sodium Borohydride | Treat fixed samples with 1 mg/mL NaBH4. | Reduces aldehyde-induced autofluorescence. | Can sometimes damage tissue or epitopes. |
| Sudan Black B | Treat with 0.1% Sudan Black B in 70% ethanol. | Effective for lipofuscin. | Can introduce its own background if not washed properly. | |
| Imaging Technique | Spectral Imaging | Use a spectral detector and linear unmixing. | Computationally separates signals. | Requires specialized equipment and software. |
| Confocal Pinhole | Decrease the pinhole size. | Rejects out-of-focus light and some background. | Can reduce the overall signal intensity. | |
| Post-Processing | Background Subtraction | Subtract the signal from an unstained control. | Simple and effective for uniform background. | Less effective for structured autofluorescence. |
Detailed Experimental Protocols
Protocol 1: General Staining Protocol with Autofluorescence Reduction
This protocol provides a general workflow for staining cultured cells and includes steps to mitigate autofluorescence.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips to ~70-80% confluency.
-
Wash cells briefly with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. To minimize autofluorescence, use the shortest effective fixation time.
-
Wash three times with PBS for 5 minutes each.
-
-
(Optional) Autofluorescence Quenching:
-
Incubate coverslips in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.
-
-
Staining with this compound A (Hypothetical):
-
Dilute this compound A to the desired working concentration in the blocking buffer.
-
Incubate coverslips with the this compound A solution for the optimized time and temperature (e.g., 1 hour at room temperature), protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a far-red DNA dye to avoid spectral overlap with common autofluorescence in the blue and green channels.
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image using a confocal or widefield fluorescence microscope equipped with appropriate filters for this compound A.
-
Crucially, image an unstained control coverslip using the exact same settings to establish the baseline autofluorescence.
-
Protocol 2: Image Acquisition and Post-Processing for Autofluorescence Correction
-
Acquire a Reference Spectrum:
-
On your unstained control sample, acquire a "lambda stack" or spectral image of the autofluorescence using the same excitation laser you will use for this compound A. This will serve as the reference spectrum for autofluorescence.
-
-
Acquire Images of Stained Samples:
-
Acquire spectral images of your this compound A-stained samples.
-
-
Perform Linear Unmixing:
-
Using your microscope's software or a program like ImageJ/Fiji, perform linear unmixing.
-
Provide the software with the reference spectrum for autofluorescence and a reference spectrum for this compound A (which can be obtained from a pure sample or a brightly stained region).
-
The software will then generate two new images: one showing the calculated contribution of this compound A and another showing the contribution of autofluorescence.
-
By following these guidelines and protocols, researchers can effectively manage and reduce the impact of autofluorescence in their cellular imaging experiments with this compound A, leading to clearer, more reliable data.
References
- 1. youtube.com [youtube.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: Rivularin Flavone vs. Quercetin
In the realm of natural product research, flavonoids are lauded for their diverse pharmacological activities, with their antioxidant capacity being a cornerstone of their therapeutic potential. This guide provides a comparative overview of the antioxidant activities of two such flavonoids: the well-researched quercetin (B1663063) and the less-characterized Rivularin flavone (B191248). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant merits of these compounds.
Introduction to the Compounds
Quercetin , a flavonol, is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. Its antioxidant properties are extensively documented, attributing to its ability to scavenge free radicals, chelate metal ions, and upregulate antioxidant enzymes.[1][2][3]
This compound flavone , with the chemical formula C18H16O7, is a less common flavone. It has been identified in plant species such as Scutellaria indica.[4][5] Despite its classification as a flavonoid, a group of compounds known for their antioxidant effects, there is a notable lack of publicly available experimental data quantifying its specific antioxidant activity. Searches of scientific literature did not yield direct comparisons with quercetin or independent studies detailing its efficacy in standard antioxidant assays like DPPH, ABTS, or FRAP.
Quantitative Antioxidant Activity
Due to the absence of specific data for this compound flavone, a direct quantitative comparison is not possible at this time. However, to provide a benchmark, the following table summarizes the widely reported antioxidant activity of quercetin from various in vitro assays.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 / Value | Reference Compound | Source(s) |
| DPPH Radical Scavenging Activity | 4.60 ± 0.3 µM | - | [1] |
| 19.17 µg/mL | Ascorbic Acid | ||
| 36.15 ± 0.30 µg/mL | Ascorbic Acid | [3] | |
| ABTS Radical Scavenging Activity | 48.0 ± 4.4 µM | - | [1] |
| 1.89 ± 0.33 µg/mL | - | [2] | |
| Ferric Reducing Antioxidant Power (FRAP) | Higher than Trolox | Trolox | [6] |
IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison. Below are the standard protocols for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.[1]
-
Sample Preparation: The test compound (quercetin) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and the positive control. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the sample or standard at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).[1][2]
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the reducing power of the sample.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[7]
-
Sample Preparation: The test compound and a standard (e.g., FeSO₄ or Trolox) are prepared at various concentrations.
-
Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. The sample or standard is then added to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[8]
-
Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Quercetin's Antioxidant Signaling: Quercetin is known to influence several key signaling pathways involved in the cellular antioxidant response. It can modulate the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant and detoxification enzymes. By activating the Nrf2-ARE (Antioxidant Response Element) pathway, quercetin enhances the endogenous antioxidant defenses of the cell.
Caption: Quercetin's modulation of the Nrf2-Keap1 signaling pathway.
This compound Flavone's Antioxidant Signaling: Due to the lack of specific research on this compound flavone, its precise impact on cellular signaling pathways remains uncharacterized. As a flavonoid, it is plausible that it could share some common mechanisms with other flavonoids, such as direct radical scavenging due to its phenolic structure. However, without experimental evidence, any proposed pathway would be speculative.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the antioxidant assays described.
Caption: General workflow for the DPPH radical scavenging assay.
Caption: General workflow for the ABTS radical cation scavenging assay.
Conclusion
Quercetin stands as a potent antioxidant with a well-defined activity profile and established mechanisms of action. Its efficacy has been repeatedly demonstrated across a range of in vitro antioxidant assays.
In contrast, this compound flavone remains a largely uncharacterized compound in terms of its antioxidant potential. While its flavonoid structure suggests it may possess antioxidant properties, the absence of experimental data makes a direct and meaningful comparison with quercetin impossible at this time. Future research is required to isolate and evaluate this compound flavone using standardized antioxidant assays to elucidate its activity and potential therapeutic applications. For researchers in the field, this highlights a knowledge gap and an opportunity for novel investigation into the bioactivity of this lesser-known flavonoid.
References
- 1. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characterization and Determination of the Antioxidant Properties of Phenolic Compounds in Three Scutellaria sp. Plants Grown in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo | MDPI [mdpi.com]
- 7. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Marine Brominated Indoles
A detailed examination of the cytotoxic profiles of various marine-derived brominated indoles, highlighting their potential as anticancer agents. This guide synthesizes available experimental data on their efficacy against several cancer cell lines and delves into their mechanisms of action.
The marine environment is a rich repository of unique chemical structures with significant therapeutic potential. Among these, brominated indoles, a class of halogenated organic compounds, have emerged as promising candidates for anticancer drug development. This guide provides a comparative analysis of the cytotoxicity of several key marine brominated indoles, with a focus on their performance against various cancer cell lines and the underlying molecular mechanisms. While this review intended to include a comparison with Rivularin A, extensive searches have not yielded specific cytotoxic data for a marine-derived compound of this name, suggesting it may be a rare compound or potentially misidentified in the initial query. The focus will therefore be on well-documented brominated indoles.
Cytotoxicity Profile of Marine Brominated Indoles
The cytotoxic activity of marine brominated indoles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Source |
| 6-Bromoisatin (B21408) | HT29 (Colon Cancer) | ~100 | [1] |
| Caco-2 (Colon Cancer) | ~100 | [1] | |
| HT29 (Colon Cancer) | 223 | [2] | |
| Tyrindoleninone | HT29 (Colon Cancer) | 390 | [1] |
| Caco-2 (Colon Cancer) | 98 | ||
| 3,10-Dibromofascaplysin | K562 (Leukemia) | ~0.4 | [3] |
| U937 (Leukemia) | ~0.4 | [3] | |
| MV4;11 (Leukemia) | ~0.8 | [3] | |
| THP1 (Leukemia) | ~0.8 | [3] | |
| 7-Bromoindirubin-3'-oxime (7BIO) | Various | Marginal activity towards CDKs and GSK-3 | [4] |
| Various 6-bromo quinazoline (B50416) derivatives | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [5] |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | [5] |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.
Experimental Protocols
The evaluation of cytotoxicity for these marine compounds predominantly relies on in vitro cell-based assays. A standard protocol for determining the IC50 values is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HT29, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (marine brominated indoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of marine brominated indoles are often mediated through the induction of apoptosis, a form of programmed cell death.
Caspase-Dependent Apoptosis
Several brominated indoles, including 6-bromoisatin and tyrindoleninone, have been shown to induce apoptosis through the activation of caspases.[1] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of key cellular proteins and ultimately cell death.[1] The induction of apoptosis by these compounds is a desirable trait for anticancer agents as it minimizes the inflammatory response often associated with necrotic cell death.
Caption: Caspase-dependent apoptosis pathway induced by brominated indoles.
ERK Signaling Pathway Inhibition
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[7] Dysregulation of the ERK pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Some indole (B1671886) derivatives have been shown to exert their anticancer effects by inhibiting the ERK signaling pathway.[8] By blocking this pathway, these compounds can halt the uncontrolled proliferation of cancer cells and promote apoptosis.
Caption: Inhibition of the ERK signaling pathway by certain indole derivatives.
References
- 1. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Marine Alkaloid 3,10-Dibromofascaplysin Induces Apoptosis and Synergizes with Cytarabine Resulting in Leukemia Cell Death [mdpi.com]
- 4. 7-Bromoindirubin-3'-oxime induces caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthetic Rivularin A vs. Natural Extracts: A Comparative Efficacy Analysis
In the landscape of oncological research, the quest for potent and selective anticancer agents has led scientists to explore the vast repository of natural products. Among these, Rivularin A, a brominated indole (B1671886) alkaloid, has emerged as a compound of interest. This guide provides a comparative overview of the efficacy of synthetically derived this compound A against that of natural extracts containing this bioactive molecule. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways.
Data Summary: Cytotoxic Efficacy
Direct comparative studies on the cytotoxic effects of pure synthetic this compound A versus natural extracts are currently unavailable in the published literature. Research has primarily focused on the anticancer properties of extracts from the Chilean plant Leptocarpha rivularis, which is known to contain this compound A alongside other bioactive compounds, most notably the sesquiterpene lactone, leptocarpine.[1][2] The cytotoxic activity of these natural extracts is therefore a result of the synergistic or additive effects of their various constituents.
The following table summarizes the reported 50% inhibitory concentration (IC50) values of various Leptocarpha rivularis extracts against a panel of human cancer cell lines. It is crucial to note that the concentration of this compound A within these extracts is not always quantified, making a direct attribution of efficacy to this compound A alone challenging.
| Cell Line | Extract Type | IC50 (µg/mL) | Reference |
| HT-29 (Colon Carcinoma) | Dichloromethane (B109758) (DCM) | 15.6 ± 1.2 | [3][4] |
| HT-29 (Colon Carcinoma) | Ethyl Acetate (B1210297) (EtOAc) | 11 - 16 | [2] |
| PC-3 (Prostate Carcinoma) | Dichloromethane (DCM) | 18.2 ± 1.5 | [3][4] |
| PC-3 (Prostate Carcinoma) | Ethyl Acetate (EtOAc) | 11 - 16 | [2] |
| MCF-7 (Breast Adenocarcinoma) | Dichloromethane (DCM) | 12.4 ± 0.9 | [3][4] |
| MCF-7 (Breast Adenocarcinoma) | Ethyl Acetate (EtOAc) | 11 - 16 | [2] |
| AGS (Gastric Adenocarcinoma) | Dichloromethane (DCM) | ~20 | [5] |
| MKN-45 (Gastric Adenocarcinoma) | Dichloromethane (DCM) | ~20 | [5] |
| A2058 (Melanoma) | Not Specified | Ovatifolin (another compound from L. rivularis) IC50: 27.6 µg/mL (90.2 µM) | [6][7] |
| A375 (Melanoma) | Not Specified | Ovatifolin IC50: 18.4 µg/mL (60.1 µM) | [6][7] |
Note: The absence of IC50 values for pure synthetic this compound A is a significant knowledge gap. Typically, a purified active compound is expected to exhibit greater potency (lower IC50 value) than a crude extract. However, the synergistic effects of multiple compounds in an extract can sometimes lead to higher than expected efficacy.[2]
Postulated Mechanism of Action and Signaling Pathways
Studies on Leptocarpha rivularis extracts suggest that their anticancer effect is mediated through the induction of apoptosis.[3][4] This programmed cell death is characterized by morphological changes such as chromatin condensation and nuclear fragmentation, as well as biochemical events including the activation of caspases and alterations in mitochondrial membrane permeability.[1][3]
While the specific signaling pathways targeted by this compound A are not yet fully elucidated, the mechanisms of other cytotoxic natural products and the major components of L. rivularis extracts point towards the involvement of key apoptotic and survival pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is inhibited by leptocarpine, the major bioactive compound in L. rivularis extracts.[1] Furthermore, the PI3K/Akt/mTOR and MAPK signaling pathways are common targets for natural compounds inducing apoptosis.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic efficacy of this compound A-containing extracts.
Extraction of this compound A from Natural Sources (Leptocarpha rivularis)
A standardized protocol for the extraction of bioactive compounds from Leptocarpha rivularis flowers is as follows:
-
Plant Material: Dried and powdered flowers of Leptocarpha rivularis are used as the starting material.
-
Solvent Extraction: Sequential Soxhlet extraction is performed with solvents of increasing polarity, typically n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and ethanol (B145695) (EtOH).[3]
-
Solvent Evaporation: The solvent from each fraction is removed under reduced pressure using a rotary evaporator to yield the crude extracts.
-
Fractionation and Purification (Optional): The bioactive extracts (e.g., DCM or EtOAc extracts) can be further subjected to column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual compounds, including this compound A.
Total Synthesis of this compound A
The total synthesis of (±)-Rivularin A can be achieved through various synthetic routes. One reported method involves a formal umpolung strategy. The key steps generally include:
-
Starting Materials: Commercially available substituted indoles and 1,2-diols.
-
Key Reaction: In situ generation of aldehydes from 1,2-diols using periodic acid, which then react with indoles to form bisindoles.
-
Purification: The synthesized compounds are purified using column chromatography.
-
Characterization: The structure of the synthetic this compound A is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and elemental analysis.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of synthetic this compound A and natural extracts are typically evaluated using colorimetric or fluorometric cell viability assays.
a) Resazurin Assay (AlamarBlue)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (synthetic this compound A or natural extracts) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Resazurin solution is added to each well and incubated for 1-4 hours.
-
Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
b) Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: As described for the Resazurin assay.
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: Similar to the Resazurin assay, cell viability is determined, and IC50 values are calculated.
Conclusion and Future Directions
The available evidence strongly suggests that natural extracts of Leptocarpha rivularis possess significant anticancer activity, likely due to a synergistic interplay of their constituent compounds, including this compound A. The induction of apoptosis appears to be a key mechanism of action.
A critical gap in the current research is the lack of direct comparative studies between pure synthetic this compound A and well-characterized natural extracts. Future research should prioritize the following:
-
Head-to-head comparison: Conducting in vitro cytotoxicity assays on a panel of cancer cell lines using both highly purified synthetic this compound A and standardized Leptocarpha rivularis extracts with known concentrations of this compound A.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by pure this compound A to understand its precise contribution to the overall activity of the natural extracts.
-
In vivo studies: Evaluating the efficacy and safety of both synthetic this compound A and the natural extracts in preclinical animal models of cancer.
Such studies will be instrumental in determining whether the therapeutic potential is best harnessed through the administration of the purified synthetic compound or a multi-component natural extract, thereby guiding future drug development efforts.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sinularin Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rivularin Flavone Quantification: HPLC vs. TLC
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Rivularin flavone (B191248), a polymethoxylated flavone with the chemical name 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one, has garnered interest for its potential biological activities.[1] This guide provides a comprehensive comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry—for the quantification of this compound flavone.
At a Glance: HPLC vs. TLC for Flavonoid Quantification
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) with Densitometry |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure. | Separation based on differential migration of the analyte on a thin layer of adsorbent material (stationary phase) carried by a liquid mobile phase. Quantification is achieved by measuring the absorbance or fluorescence of the separated spots. |
| Sensitivity | High (typically ng to pg levels) | Moderate (typically µg to ng levels) |
| Resolution | Excellent, capable of separating complex mixtures. | Good, but generally lower than HPLC. |
| Speed | Relatively fast per sample, but sequential analysis. | Slower per sample, but allows for simultaneous analysis of multiple samples. |
| Cost | High initial instrument cost and ongoing solvent/column expenses. | Low initial setup cost and lower solvent consumption per sample. |
| Quantitative Accuracy | High precision and accuracy. | Good precision and accuracy, but can be more operator-dependent. |
| Throughput | High for automated systems. | High for multiple samples on a single plate. |
Performance Data for Flavonoid Quantification
The following table summarizes typical performance parameters for the quantification of polymethoxylated flavones using HPLC and TLC-densitometry, based on data from analogous compounds.
| Parameter | HPLC | TLC-Densitometry |
| Linearity (r²) | > 0.999 | 0.98 - 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 10 - 100 ng/spot |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 50 - 500 ng/spot |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Flavone Quantification
This protocol is a representative method for the quantification of polymethoxylated flavones and can be adapted for this compound flavone.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or acetic acid (analytical grade)
-
This compound flavone reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol). A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound flavone (typically around 280 nm and 330 nm for flavones).[2]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound flavone reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples.
-
Sample Preparation: Extract this compound flavone from the sample matrix using a suitable solvent (e.g., methanol, ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound flavone in the samples by interpolating their peak areas from the calibration curve.
Thin-Layer Chromatography (TLC) Densitometry Method for this compound Flavone Quantification
This protocol outlines a general procedure for the quantification of flavonoids using TLC-densitometry.
1. Instrumentation:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Sample application device (e.g., capillary tubes, automated applicator)
-
Developing chamber
-
TLC scanner (densitometer)
-
Data analysis software
2. Reagents:
-
Toluene (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Formic acid or acetic acid (analytical grade)
-
Methanol (analytical grade)
-
This compound flavone reference standard
3. Chromatographic Conditions:
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as toluene:ethyl acetate:formic acid (e.g., in a ratio of 5:4:1, v/v/v). The optimal ratio should be determined experimentally.
-
Development: Develop the plate in a saturated chamber until the mobile phase front reaches a predetermined distance.
-
Detection: Visualize the spots under UV light (254 nm or 366 nm). Derivatization with a spray reagent (e.g., natural product-polyethylene glycol reagent) can be used to enhance visualization.
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound flavone in methanol at different concentrations.
-
Sample Application: Apply equal volumes of the standard solutions and the sample extracts as bands or spots onto the TLC plate.
5. Quantification:
-
Scan the developed and dried TLC plate using a densitometer at the wavelength of maximum absorbance of this compound flavone.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of this compound flavone in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
Flavonoids, including flavones, are known to modulate various intracellular signaling pathways, which is often linked to their biological activities such as anti-inflammatory and anti-cancer effects.[3][4][5] A common pathway affected by flavones is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[5]
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound flavone.
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different techniques. The following workflow illustrates the key stages in cross-validating HPLC and TLC methods.
Caption: Workflow for the cross-validation of HPLC and TLC methods.
References
Unraveling the Anticancer Potential of Rivularin A: An In Vitro and In Vivo Correlation Guide
A comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of the anticancer activity of isolated Rivularin A. Research has predominantly focused on the therapeutic properties of extracts from the Chilean plant Leptocarpha rivularis, where this compound A is present as a minor constituent. The primary cytotoxic and pro-apoptotic effects of these extracts are largely attributed to their major component, the sesquiterpene lactone, leptocarpine (LTC). This guide, therefore, provides a comparative overview of the in vitro anticancer activity of L. rivularis extracts, with the understanding that the observed effects are a result of the synergistic or individual actions of its various components, including but not limited to this compound A.
In Vitro Anticancer Activity of Leptocarpha rivularis Extracts
Extracts from Leptocarpha rivularis have demonstrated notable cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The activity is primarily linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell survival and proliferation.
Summary of In Vitro Data
| Cancer Cell Line | Extract Type/Compound | Efficacy Metric (IC50) | Key Findings |
| HeLa (Cervical Adenocarcinoma) | Extract from micropropagated plants | Not specified | Significant decrease in cell viability and gene expression of IL-6 and mmp2.[1][2] |
| HeLa (Cervical Adenocarcinoma) | Leptocarpine (LTC) | Not specified | More pronounced effect in cancer cells than in normal cells (CCD841/CoN).[1][2] |
| HT-29 (Colon Carcinoma) | Flower extracts (Hexane, DCM, Ethyl Acetate) | Not specified | Reduced cell viability, induced apoptosis, and affected mitochondrial membrane permeability.[3] |
| PC-3 (Prostate Cancer) | Flower extracts (Hexane, DCM, Ethyl Acetate) | Not specified | Selective cytotoxicity towards tumor cells.[3] |
| MCF-7 (Breast Cancer) | Flower extracts (Hexane, DCM, Ethyl Acetate) | Not specified | Induced caspase activation.[3] |
| AGS (Gastric Cancer) | Flower extracts (DCM, EtOAc, Hexane) | Not specified | Attenuated malignant potential, comparable effects to purified leptocarpin.[4] |
| MKN-45 (Gastric Cancer) | Flower extracts (DCM, EtOAc, Hexane) | Not specified | Selective against gastric cancer cells.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the in vitro anticancer activity of L. rivularis extracts.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The absorbance of the formazan solution is directly proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Resazurin (B115843) Assay: This is another colorimetric assay that measures cell viability. In living cells, resazurin is reduced to the fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.[1]
Apoptosis Assays
-
Chromatin Condensation and Nuclear Fragmentation: Cells are stained with DNA-binding dyes like DAPI or Hoechst. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which can be visualized using fluorescence microscopy.[5]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of apoptosis. This can be detected by western blotting of cytosolic fractions.[5]
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.[5]
-
Mitochondrial Membrane Permeability: Changes in the mitochondrial membrane potential can be assessed using fluorescent dyes like Rhodamine 123. A decrease in fluorescence indicates mitochondrial membrane depolarization, an early event in apoptosis.[3]
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes, such as IL-6 and mmp2, which are involved in inflammation and metastasis.[1]
In Vivo Correlation: A Critical Unexplored Area
A thorough review of the scientific literature reveals a significant absence of in vivo studies specifically investigating the anticancer activity of isolated this compound A or even well-characterized extracts of L. rivularis. While in vitro studies provide a foundational understanding of a compound's potential, in vivo studies in animal models are essential to evaluate its efficacy, toxicity, and pharmacokinetic profile in a whole organism.
The lack of in vivo data for this compound A and L. rivularis extracts represents a critical gap in the research and development of these natural products as potential anticancer agents. Future research should prioritize in vivo studies to validate the promising in vitro findings.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Figure 1: General workflow for assessing the anticancer activity of Leptocarpha rivularis extracts.
Figure 2: Proposed signaling pathways affected by Leptocarpha rivularis extracts.
Conclusion
The available scientific evidence strongly suggests that extracts from Leptocarpha rivularis possess significant in vitro anticancer activity, primarily attributed to the major component, leptocarpine. These extracts induce apoptosis and inhibit key pro-survival signaling pathways in various cancer cell lines. However, the specific contribution of this compound A to these effects remains to be elucidated. The complete absence of in vivo studies for both this compound A and characterized L. rivularis extracts is a major limitation in assessing their true therapeutic potential. Future research should focus on isolating this compound A and conducting comprehensive in vitro and, crucially, in vivo studies to determine its efficacy and mechanism of action as a potential anticancer agent. Such studies are imperative for the translation of these promising natural products into clinical applications.
References
- 1. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures [mdpi.com]
- 2. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Apoptosis-Inducing Marine Natural Products Using Gene Knockdown: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug's mechanism of action is a cornerstone of preclinical development, ensuring that its therapeutic effects are rooted in a specific and intended molecular pathway. Gene knockdown, particularly through RNA interference (RNAi), has emerged as a powerful tool for this purpose. This guide provides a comparative framework for utilizing gene knockdown to validate the apoptotic mechanisms of two promising marine-derived natural products, Sinularin and Sinulariolide. While initial interest may lie in compounds like Rivularin A, the current body of research offers a more robust foundation for a methodological comparison using these well-characterized molecules. Recent studies have shown that extracts from Leptocarpha rivularis, which contain this compound, exhibit cytotoxic effects on cancer cells, including the induction of apoptosis and loss of mitochondrial membrane potential.[1][2]
A Tale of Two Marine Bioactives: Sinularin and Sinulariolide
Sinularin and Sinulariolide are natural compounds isolated from soft corals of the genus Sinularia. Both have demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. However, their proposed mechanisms of action, while both converging on apoptosis, appear to involve distinct signaling pathways.
Sinularin has been shown to induce apoptosis in gastric and prostate cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[4][5][6] Inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins like Bad and promotes the activity of the FOXO3 transcription factor, which can upregulate pro-apoptotic genes.[3][7]
Sinulariolide , on the other hand, is reported to induce apoptosis in bladder carcinoma cells via the p38 MAPK pathway and the intrinsic mitochondrial pathway.[8] The p38 MAPK pathway is activated by cellular stress and can mediate apoptosis through various downstream targets.[9][10][11][12] The intrinsic apoptotic pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, leading to the activation of the caspase cascade.[13][14][15][16][17]
Comparative Efficacy and Cellular Effects
The following tables summarize the reported cytotoxic and apoptotic effects of Sinularin and Sinulariolide on various cancer cell lines. This data provides a baseline for designing and interpreting gene knockdown validation experiments.
Table 1: Cytotoxicity of Sinularin and Sinulariolide in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Sinularin | SK-HEP-1 | Hepatocellular Carcinoma | ~10 µM | 24, 48, 72 h | [8] |
| Sinularin | AGS | Gastric Carcinoma | Not specified | 24 h | [3] |
| Sinularin | NCI-N87 | Gastric Carcinoma | Not specified | 24 h | [3] |
| Sinularin | SKBR3 | Breast Cancer | Not specified | 24 h | [18] |
| Sinularin | MDA-MB-231 | Breast Cancer | Not specified | 24 h | [18] |
| Sinulariolide | TSGH | Bladder Carcinoma | Not specified | Not specified |
Note: IC50 values can vary depending on the assay and specific experimental conditions.
Table 2: Pro-Apoptotic Effects of Sinularin and Sinulariolide
| Compound | Cell Line | Observed Effect | Citation |
| Sinularin | AGS, NCI-N87 | Increased late apoptosis | [3] |
| Sinularin | SK-HEP-1 | Increased cleaved caspases 3/9 | [8] |
| Sinularin | SKBR3 | Increased cleaved PARP, caspases 3, 8, 9 | [18] |
| Sinulariolide | TSGH | Activation of caspases 3/9, release of cytochrome c |
Validating the Mechanism of Action with siRNA
The central hypothesis in validating a drug's mechanism of action is that if the drug acts through a specific protein, then reducing the expression of that protein should diminish the drug's effect. Gene knockdown using small interfering RNA (siRNA) is an ideal method for this purpose.[][20][21][22]
Experimental Workflow
The following diagram illustrates a general workflow for validating the mechanism of action of a compound like Sinularin or Sinulariolide using siRNA-mediated gene knockdown.
Detailed Experimental Protocol: siRNA Transfection for Gene Knockdown
This protocol provides a general procedure for transiently knocking down a target gene in cultured mammalian cells using siRNA. This example focuses on knocking down Akt1 to validate the mechanism of Sinularin.
Materials:
-
Target-specific siRNA (for Akt1) and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
AGS gastric cancer cells
-
6-well plates
-
Reagents for qPCR and Western blotting
-
Apoptosis assay kit (e.g., Annexin V-FITC)
Procedure:
-
Cell Seeding: The day before transfection, seed AGS cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of siRNA stock solution in 250 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for gene knockdown.
-
Compound Treatment: After the knockdown period, replace the medium with fresh medium containing Sinularin at its IC50 concentration. Include the following experimental groups:
-
Untreated cells
-
Cells treated with Sinularin only
-
Cells transfected with non-targeting siRNA and treated with Sinularin
-
Cells transfected with Akt1 siRNA and treated with Sinularin
-
-
Analysis: After 24 hours of Sinularin treatment:
-
Validate Knockdown: Harvest a subset of cells to confirm the knockdown of Akt1 at both the mRNA (qPCR) and protein (Western blot) levels.
-
Assess Apoptosis: Use the remaining cells to quantify the level of apoptosis using an Annexin V-FITC assay and flow cytometry.
-
Measure Viability: Perform an MTT assay to determine cell viability.
-
Expected Outcome: If Sinularin's apoptotic effect is mediated by the inhibition of the PI3K/Akt pathway, then knocking down Akt1 should result in a reduced apoptotic response to Sinularin treatment compared to the control groups.
Visualizing the Signaling Pathways and Validation Logic
The following diagrams, rendered using Graphviz, illustrate the proposed signaling pathways for Sinularin and Sinulariolide, and the logical framework for their validation.
Sinularin's Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway
Sinulariolide's Proposed Mechanism of Action: p38 MAPK and Intrinsic Pathway
Comparative Logic for Gene Knockdown Validation
Conclusion
Gene knockdown is an indispensable technique for the rigorous validation of a drug's mechanism of action. By comparing the effects of Sinularin and Sinulariolide, we can appreciate how this method can be tailored to investigate different signaling pathways. For Sinularin, targeting a key survival protein like Akt1 is a logical step to confirm its role in the observed apoptosis. Similarly, for Sinulariolide, knocking down p38 MAPK would provide strong evidence for its involvement in the drug-induced cell death. The experimental framework and protocols outlined in this guide offer a robust starting point for researchers seeking to validate the molecular targets of novel anti-cancer compounds, ensuring a more targeted and effective approach to drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sinularin Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinularin induces autophagy-dependent cell death by activating ULK1 and enhancing FOXO3-ATG4A axis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinularin, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma | MDPI [mdpi.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 Mitogen-activated protein kinase (MAPK) is a key mediator in glucocorticoid-induced apoptosis of lymphoid cells: correlation between p38 MAPK activation and site-specific phosphorylation of the human glucocorticoid receptor at serine 211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sinularin Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. childrenshospital.org [childrenshospital.org]
- 21. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sinularin and Doxorubicin in Breast Cancer Cells
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of the natural marine compound Sinularin and the established chemotherapeutic drug Doxorubicin (B1662922) against breast cancer cells. This analysis is based on a comprehensive review of preclinical data.
Initial searches for "Rivularin A" did not yield relevant results for a comparison. Based on the available scientific literature, this guide focuses on "Sinularin," a compound with documented effects on breast cancer cells, as a potential alternative of interest.
Executive Summary
Doxorubicin, a cornerstone of breast cancer chemotherapy for decades, exerts its cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition. While effective, its clinical use is often limited by significant side effects, including cardiotoxicity. Sinularin, a bioactive compound isolated from soft corals, has emerged as a potential anti-cancer agent with a distinct mechanism of action centered on the induction of oxidative stress. This guide presents a comparative analysis of their efficacy and mechanisms against breast cancer cell lines, drawing upon published experimental data.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Sinularin and Doxorubicin in various breast cancer cell lines. It is important to note that these values are derived from separate studies and may be influenced by variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Sinularin | SKBR3 | 33 | 24 hours | [1] |
| MDA-MB-231 | >60 | 24 hours | [1] | |
| Doxorubicin | MCF-7 | 8.306 | 48 hours | [2] |
| MDA-MB-231 | 6.602 | 48 hours | [2] | |
| SK-BR-3 | Not explicitly stated, but showed significant decrease in survival at 0.5 and 1 µM after 24 hours. | 24 hours | [3] | |
| MDA-MB-231 | 0.69 | 48 hours | [4] | |
| 4T-1 | 0.14 | 48 hours | [4] |
Mechanism of Action: A Comparative Overview
| Feature | Sinularin | Doxorubicin |
| Primary Mechanism | Induction of excessive reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis.[1][5] | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.[6][7] |
| Cell Cycle Arrest | Induces G2/M phase arrest in SKBR3 cells.[1][8] | Induces G1/S and G2/M arrest in MCF-7 cells and G2/M arrest in MDA-MB-231 cells.[9][10] |
| Apoptosis Induction | Induces apoptosis through both intrinsic and extrinsic pathways, evidenced by activation of caspases 3, 8, and 9, and cleavage of PARP.[1][5] | Induces apoptosis via mitochondrial-dependent pathways, involving the upregulation of Bax and downregulation of Bcl-2.[11] |
| Signaling Pathways | Activates apoptosis signaling cascades downstream of ROS production. | Modulates multiple signaling pathways including MAPK/ERK and PI3K/Akt.[12][13] |
Visualization of Mechanisms
Sinularin-Induced Apoptosis Pathway```dot
References
- 1. Sinularin Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. Sinularin Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
Selective Cytotoxicity of Leptocarpha rivularis Derivatives: A Comparative Analysis of Cancer vs. Normal Cells
A comprehensive examination of the selective anticancer properties of compounds derived from the Chilean native plant, Leptocarpha rivularis, reveals a significant therapeutic window between cancer and normal cells. While direct experimental data on the selective cytotoxicity of the specific compound "Rivularin A" remains unavailable in the current scientific literature, extensive research on extracts of L. rivularis and its major bioactive constituent, leptocarpin, provides compelling evidence of their preferential activity against malignant cells.
Extracts from the flowers of Leptocarpha rivularis, particularly those obtained using n-hexane (Hex), dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (AcOEt), have demonstrated marked cytotoxic effects on a range of human cancer cell lines. These effects were observed to be significantly less pronounced in non-tumorigenic cell lines, indicating a clear selective action.[1] This selectivity is largely attributed to the complex mixture of bioactive molecules within the extracts, including sesquiterpene lactones, steroids, and flavonoids.[2]
Leptocarpin, a sesquiterpene lactone, is a major component of L. rivularis extracts and has been a primary focus of cytotoxic studies.[3] Research has shown that leptocarpin itself induces apoptosis in various cancer cell lines.[4] The cytotoxic mechanism of sesquiterpene lactones like leptocarpin is often associated with the presence of an α-methylene-γ-lactone moiety, which can interact with sulfhydryl groups in proteins, thereby altering their function.[5]
Quantitative Analysis of Cytotoxicity
The selective cytotoxic effects of Leptocarpha rivularis extracts and purified leptocarpin have been quantified across various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound/Extract | Cell Line | Cell Type | IC50 (µg/mL) | Time (h) | Citation |
| EtOAc Extract | EA.hy926 | Human Endothelial (Normal) | 1.79 ± 0.39 | 24 | [6] |
| 1.26 ± 0.042 | 48 | [6] | |||
| Leptocarpin | EA.hy926 | Human Endothelial (Normal) | 4.75 ± 0.33 | 24 | [6] |
| 3.9 ± 0.34 | 48 | [6] | |||
| DCM Extract | AGS | Gastric Adenocarcinoma | ~5 | 72 | [7] |
| MKN-45 | Gastric Adenocarcinoma | ~5 | 72 | [7] | |
| GES-1 | Gastric Epithelial (Normal) | >20 | 72 | [7] | |
| EtOAc Extract | AGS | Gastric Adenocarcinoma | ~5 | 72 | [7] |
| MKN-45 | Gastric Adenocarcinoma | ~5 | 72 | [7] | |
| GES-1 | Gastric Epithelial (Normal) | >20 | 72 | [7] | |
| Hex Extract | AGS | Gastric Adenocarcinoma | ~10 | 72 | [7] |
| MKN-45 | Gastric Adenocarcinoma | ~10 | 72 | [7] | |
| GES-1 | Gastric Epithelial (Normal) | >20 | 72 | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTS Assay:
-
Objective: To assess cell proliferation and viability.
-
Procedure: Gastric cancer (AGS, MKN-45) and normal immortalized gastric epithelial (GES-1) cells were seeded in 96-well plates.[8]
-
After 24 hours, cells were treated with various concentrations of L. rivularis flower extracts (DCM, Hex, EtOAc, and EtOH).
-
Following a 72-hour incubation, MTS reagent was added to each well.
-
After a further incubation period, the absorbance was measured at 490 nm using a microplate reader to determine the number of viable cells.
2. Sulforhodamine B (SRB) Assay:
-
Objective: To measure drug-induced cytotoxicity.
-
Procedure: Human cancer cell lines (HT-29, PC-3, MCF-7) and a non-tumor cell line (HEK-293) were seeded in 96-well plates.[1]
-
Cells were treated with different concentrations of L. rivularis flower extracts.
-
After the treatment period, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
The bound dye was solubilized, and the absorbance was read at 515 nm to quantify cellular protein content, which is proportional to cell number.
Apoptosis and Mechanistic Assays
1. Mitochondrial Membrane Potential (MMP) Analysis:
-
Objective: To evaluate the effect of extracts on mitochondrial integrity.
-
Procedure: GES-1 and AGS cells were treated with L. rivularis extracts (20 µg/mL) or a positive control (FCCP, 1 µM) for 24 hours.[6]
-
The cells were then stained with Rhodamine 123, a fluorescent dye that accumulates in mitochondria with intact membrane potential.
-
The fluorescence intensity was analyzed by flow cytometry to determine the loss of MMP, an early indicator of apoptosis.
2. Caspase Activity Assay (DEVDase activity):
-
Objective: To measure the activity of executioner caspases, primarily caspase-3.
-
Procedure: Gastric cancer and normal cells were treated with L. rivularis extracts.
-
Cell lysates were prepared and incubated with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
The cleavage of the substrate by active caspases was measured to quantify caspase activity, a hallmark of apoptosis.[8]
Signaling Pathways and Experimental Workflow
The selective cytotoxicity of Leptocarpha rivularis derivatives is believed to be mediated through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway, and the inhibition of pro-survival signaling pathways such as NF-κB.
Figure 1. Proposed mechanism of selective cytotoxicity by L. rivularis derivatives.
The experimental workflow for assessing the selective cytotoxicity typically involves a multi-step process, from extract preparation to detailed cellular and molecular analyses.
Figure 2. General experimental workflow for cytotoxicity screening.
References
- 1. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rivularin: A Guide for Laboratory Professionals
Understanding Rivularin: Key Properties and Hazards
This compound, also known as Skullcapflavone, is a flavonoid compound recognized for its biological activities, including anticancer and antimicrobial properties.[1] Due to its cytotoxic nature, it has the potential to be toxic to cells.[1] Therefore, all waste materials contaminated with this compound must be treated as hazardous chemical waste.
This compound (flavone) Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |
| Molar Mass | 344.32 g/mol | [1][2] |
| Appearance | Yellow powder | [1][3] |
| Storage Temperature | 2-8°C | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure the appropriate personal protective equipment is worn. This is the first line of defense in preventing exposure.
-
Gloves: Use chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle solid this compound and concentrated solutions in a chemical fume hood to avoid inhalation of the powder or aerosols.
Step-by-Step Disposal Protocol for this compound Waste
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous cytotoxic waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
Step 1: Waste Segregation
Proper segregation is critical to ensure safe and compliant disposal.
-
Do not mix this compound waste with other waste streams.
-
Solid Waste: Collect all contaminated solid materials, such as unused powder, contaminated wipes, and disposable labware, in a dedicated, leak-proof container clearly labeled for cytotoxic waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle). Do not overfill containers; leave at least 10% headspace.
-
Sharps Waste: Any sharps, such as needles or contaminated glass Pasteur pipettes, must be disposed of in a designated sharps container that is also labeled as containing cytotoxic waste.
Step 2: Waste Container Labeling
Properly label all waste containers immediately upon starting waste accumulation.
-
The label must clearly state "Hazardous Waste" and "Cytotoxic Waste."
-
List all chemical contents, including "this compound" and any solvents used (e.g., "this compound in DMSO").
-
Include the name of the principal investigator, laboratory room number, and the date the waste was first added to the container.
Step 3: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly sealed when not in use.
-
Store liquid waste containers in secondary containment (e.g., a spill tray) to prevent spills.
-
Segregate this compound waste from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols Referenced
This document provides disposal procedures and does not cite specific experimental protocols. The guidance is based on the chemical's known properties and standard hazardous waste management practices.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Rivularin
FOR IMMEDIATE USE
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rivularin (CAS 70028-59-0), also known as Skullcapflavone. The following procedures are based on available chemical data and general laboratory safety protocols. At the time of publication, a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, a conservative approach, treating the substance as potentially hazardous, is strongly recommended.
Hazard Assessment and Chemical Properties
This compound is a flavone (B191248) compound with recognized anticancer and anti-inflammatory properties. While specific toxicity data is limited, its cytotoxic activity suggests it may be harmful to healthy cells. It is a yellow powder with a melting point of 250-253 °C. It is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 70028-59-0 | N/A |
| Synonym | Skullcapflavone | N/A |
| Molecular Formula | C₁₈H₁₆O₇ | N/A |
| Molecular Weight | 344.32 g/mol | N/A |
| Appearance | Yellow powder | N/A |
| Melting Point | 250-253 °C | N/A |
| Storage Temperature | 2-8 °C | N/A |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a comprehensive PPE protocol is mandatory to minimize exposure.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Nitrile gloves | Chemical-resistant, disposable. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound. |
| Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
PPE Workflow Diagram
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Designate a specific area for handling this compound to minimize contamination.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
All weighing and manipulation of powdered this compound must be conducted within a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When dissolving in solvents, add the solvent to the powder slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
-
Spill Response:
-
Small Spills (powder): Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., methanol) to prevent dust from becoming airborne. Carefully wipe up the material, placing the used towels in a sealed container for hazardous waste disposal.
-
Small Spills (solution): Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinseate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plasticware.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound-contaminated materials.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in safe chemical handling procedures and should consult their institution's Environmental Health and Safety department for specific guidance.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
